Tucatinib

Catalog No.
S547973
CAS No.
937263-43-9
M.F
C26H24N8O2
M. Wt
480.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tucatinib

CAS Number

937263-43-9

Product Name

Tucatinib

IUPAC Name

6-N-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-4-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazoline-4,6-diamine

Molecular Formula

C26H24N8O2

Molecular Weight

480.5 g/mol

InChI

InChI=1S/C26H24N8O2/c1-16-10-17(5-7-22(16)36-19-8-9-34-23(12-19)28-15-30-34)31-24-20-11-18(4-6-21(20)27-14-29-24)32-25-33-26(2,3)13-35-25/h4-12,14-15H,13H2,1-3H3,(H,32,33)(H,27,29,31)

InChI Key

SDEAXTCZPQIFQM-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

ARRY380; ARRY 380; ARRY-380; ONT380; ONT 380; ONT-380. Irbinitinib; Tucatinib.

Canonical SMILES

CC1=C(C=CC(=C1)NC2=NC=NC3=C2C=C(C=C3)NC4=NC(CO4)(C)C)OC5=CC6=NC=NN6C=C5

The exact mass of the compound Tucatinib is 480.2022 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Molecular Mechanism of Action and Selectivity

Author: Smolecule Technical Support Team. Date: February 2026

Tucatinib exerts its effects by specifically targeting the kinase domain of HER2.

  • HER2 Selectivity: this compound is a potent, oral, small-molecule inhibitor that is highly selective for the tyrosine kinase domain of HER2. It has demonstrated more than 1000-fold selectivity for HER2 over EGFR in cellular assays. This high selectivity is a key differentiator, as it minimizes EGFR-related toxicities, such as skin rash and diarrhea, which are common with other, less selective HER2/EGFR TKIs like lapatinib [1].
  • Mechanism and Downstream Effects: By binding to the intracellular kinase domain of HER2, this compound reversibly inhibits its kinase activity. This inhibition blocks the auto-phosphorylation of HER2 and subsequent activation of key downstream signaling pathways, primarily the PI3K/AKT and RAS/MAPK pathways. These pathways are critical for cell proliferation, survival, and metastasis [2] [3]. The following diagram illustrates how this compound inhibits this signaling cascade.

G HER2Dimer HER2 Homodimer or Heterodimer pHER2 pHER2 HER2Dimer->pHER2 Activation This compound This compound This compound->pHER2 Inhibits PI3K PI3K/AKT Pathway pHER2->PI3K MAPK RAS/MAPK Pathway pHER2->MAPK Effects Cell Proliferation Survival, Metastasis PI3K->Effects MAPK->Effects

This compound inhibits HER2 phosphorylation and downstream oncogenic signaling.

Synergistic Action with Antibody-Based Therapies

Preclinical research has revealed that this compound can synergistically enhance the efficacy of HER2-targeted antibody-drug conjugates (ADCs), particularly trastuzumab emtansine (T-DM1), through a unique mechanistic interplay [2].

  • Enhanced ADC Internalization and Catabolism: Treatment with this compound increases the pool of inactive HER2 receptors at the cancer cell surface. This is achieved through the inhibition of HER2 ubiquitination, a process that normally tags the receptor for degradation. With more HER2 available on the cell membrane and in an inactive state, a greater number of T-DM1 molecules can bind, leading to increased ADC internalization. Upon internalization, T-DM1 is trafficked to the lysosome, where its cytotoxic payload (DM1) is released, causing cell cycle arrest and apoptosis [2].
  • Overcoming Resistance: This combination has shown enhanced, often synergistic, cytotoxic activity in vitro and improved antitumor efficacy in vivo. Notably, it demonstrated activity in patient-derived xenograft (PDX) models that were refractory to T-DM1 monotherapy, suggesting a potential strategy to overcome ADC resistance [2].

Immunomodulatory Effects in the Tumor Microenvironment

Emerging evidence indicates that this compound's antitumor activity extends beyond direct pathway inhibition to include modulation of the tumor immune microenvironment [1].

  • Activation of Antitumor Immunity: In immunocompetent mouse models of HER2-positive breast cancer, this compound treatment led to a favorable remodeling of the tumor immune landscape. Key changes included an increased frequency and enhanced effector function of CD8+ effector memory T cells and CD49+ natural killer (NK) cells.
  • Synergy with Immunotherapy: Gene expression analysis of tumors from this compound-treated mice showed significant enrichment in pathways associated with immune activation and interferon response. This provides a strong rationale for combining this compound with PD-1/PD-L1 checkpoint inhibitors, a synergy that was confirmed by improved survival outcomes in preclinical models [1].

Quantitative Preclinical and Clinical Efficacy Data

The biological mechanisms of this compound translate into meaningful clinical outcomes. The table below summarizes key efficacy data from both preclinical and clinical studies.

Study Model/Type Key Efficacy Findings Context and Dosage
Preclinical (in vitro) [2] Synergistic cytotoxicity with T-DM1; Increased HER2 internalization HER2+ breast cancer cell lines; this compound (nanomolar range)
Preclinical (in vivo) [2] [1] Tumor growth inhibition in T-DM1 refractory PDX models; Favorable immune activation Mouse models; this compound (25–100 mg/kg, oral, daily)
Clinical (HER2+ mBC) [4] [5] Improved PFS in phase 3 trial (HER2CLIMB-05) 1st-line maintenance with trastuzumab/pertuzumab; this compound (300 mg, twice daily)
Clinical (HER2-mut mBC) [4] ORR: 41.9%; Median PFS: 9.5 months; Median DoR: 12.6 months Heavily pretreated patients; this compound + trastuzumab ± fulvestrant

Core Experimental Protocols for Mechanistic Studies

For researchers aiming to validate or explore these mechanisms, the following summaries describe key methodologies used in the cited literature.

  • Cell Cytotoxicity and Combination Synergy Assays [2]
    • Purpose: To evaluate the cytotoxic effect of this compound alone and in combination with other agents (e.g., T-DM1) and to determine if the combination is additive or synergistic.
    • Methodology: Cells are seeded in multi-well plates and treated with a matrix of drug concentrations (e.g., 2-fold increasing this compound with 3-fold increasing T-DM1) for a set period (e.g., 96 hours). Cell viability is quantified using a luminescent assay like CellTiter-Glo, which measures cellular ATP. Data analysis against a reference model (e.g., Highest Single Agent) determines synergy.
  • Analysis of HER2 Cell Surface Dynamics [2]
    • Purpose: To quantify changes in HER2 receptor density on the cell surface after drug treatment.
    • Methodology: Cells treated with the drug of interest are harvested and stained with a fluorescently-labeled anti-HER2 antibody and a viability dye. Quantitative Flow Cytometry (QFACS) is performed using calibration beads to determine the absolute number of HER2 receptors per cell.
  • Ubiquitination and Protein Expression Assays [2]
    • Purpose: To investigate the effect of this compound on the ubiquitination status and total protein levels of HER2.
    • Methodology: Cells (often engineered to express tagged-ubiquitin) are treated with this compound and a proteasome inhibitor (e.g., MG132). Cell lysates are prepared, and HER2 or ubiquitinated proteins are immunoprecipitated using specific antibodies. The precipitates are then analyzed via Western blot or simple Western (Wes) system to detect changes in ubiquitination or protein levels.
  • In Vivo Efficacy Studies [1]
    • Purpose: To assess the antitumor activity and immune modulation of this compound in a live organism.
    • Methodology: Immunocompetent mice are implanted with HER2-positive tumor cells (e.g., H2N113, Fo5). Once tumors are established, mice are randomized into treatment groups receiving vehicle, this compound (oral gavage), and/or other agents (e.g., checkpoint inhibitors intraperitoneally). Tumor volume is tracked, and at endpoint, tumors are analyzed by flow cytometry for immune cell infiltration and RNA sequencing for gene expression profiling.

Future Research and Development Directions

The established efficacy and novel mechanisms of this compound open several promising research avenues.

  • Novel Combinations: The strong preclinical rationale for combining this compound with PD-1/PD-L1 inhibitors warrants clinical investigation to improve durable response rates in advanced HER2-positive disease [1].
  • Overcoming Resistance: The ability of this compound to enhance ADC activity provides a strategy to combat resistance, supporting further clinical studies of This compound with newer ADCs like trastuzumab deruxtecan (T-DXd) [2].
  • Expanded Indications: Clinical activity in HER2-mutated, non-amplified breast cancer suggests that the biological activity of this compound extends beyond classic HER2-positive disease, indicating a broader potential patient population [4].

References

pharmacokinetics of tucatinib absorption distribution metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tucatinib (TUKYSA)

This compound is a highly selective, oral, reversible small molecule tyrosine kinase inhibitor (TKI) targeting the human epidermal growth factor receptor 2 (HER2). It is approved for clinical use in combination with trastuzumab and capecitabine for the treatment of advanced unresectable or metastatic HER2-positive breast cancer, and in combination with trastuzumab for RAS wild-type HER2-positive unresectable or metastatic colorectal cancer [1] [2] [3]. Its development marked a significant advancement in targeted cancer therapy, particularly due to its efficacy in patients with brain metastases and its manageable safety profile. This whitepaper provides a comprehensive overview of this compound's pharmacokinetic (PK) properties, including absorption, distribution, metabolism, and excretion (ADME), synthesizing data from healthy volunteer studies and patient populations to inform researchers, scientists, and drug development professionals.

Comprehensive Pharmacokinetic Profile

The PK profile of this compound has been characterized through multiple phase I studies in healthy participants and patient populations, as well as population PK (popPK) modeling approaches. A summary of its fundamental PK parameters is provided below.

Table 1: Fundamental Pharmacokinetic Parameters of this compound [2] [3]

Parameter Value & Details
Absorption
Tmax Median 1-2 hours (Range: 1-4 hours)
Cmax (300 mg single dose) ~1120 ng/mL (at 350 mg dose)
Distribution
Apparent Volume of Distribution (Vd) ~1670 L [2]; 903 L (mBC), 829 L (mCRC) at steady-state [3]
Plasma Protein Binding ~97%
Blood-Brain Barrier Penetration Yes, CSF concentrations comparable to unbound plasma
Metabolism
Primary Enzyme Cytochrome P450 2C8 (CYP2C8)
Secondary Enzyme Cytochrome P450 3A4 (CYP3A4)
Primary Metabolite ONT-993 (2-3 times less cytotoxic)
Excretion
Feces ~86% of dose (16% as unchanged drug)
Urine ~4.1% of dose
Half-life (t½) Geometric mean: 8.21 hours; Effective t½ at steady-state: ~11.9h (mBC), ~16.4h (mCRC)
Apparent Clearance (CL/F) 148 L/h [2]; 53 L/h (mBC), 89 L/h (mCRC) at steady-state [3]
Steady-State Exposure in Patient Populations

Steady-state pharmacokinetics differ between cancer types, as characterized in clinical studies.

Table 2: Steady-State Pharmacokinetic Parameters in Patients (300 mg twice daily) [3]

Tumor Type AUCss (ng•h/mL) Cmax, ss (ng/mL) Ctrough, ss (ng/mL)
Metastatic Breast Cancer (mBC) 5620 (43%) 747 (45%) 288 (59%)
Metastatic Colorectal Cancer (mCRC) 3370 (49%) 405 (45%) 197 (63%)

Note: Data presented as geometric mean (%CV).

Experimental Protocols for Key Pharmacokinetic Studies

Phase 1 Study in Hepatic Impairment

Objective: To characterize the single-dose PK and safety of this compound in volunteers with mild, moderate, and severe hepatic impairment compared to matched healthy volunteers [4].

Study Design (NCT03722823):

  • Type: Phase 1, open-label, single-dose, parallel-group.
  • Participants: Volunteers aged 18-75 years with Child-Pugh (CP) scores of 5-6 (mild; CP-A), 7-9 (moderate; CP-B), or 10-14 (severe; CP-C) were compared to healthy volunteers matched for sex, age (±10 years), and BMI (±20%).
  • Intervention: A single oral 300 mg dose of this compound administered after ≥2 hours of fasting.
  • PK Sampling: Blood samples were collected pre-dose and at 0.5, 1, 2, 3, 4, 6, 8, 12, 16, 24, 36, and 48 hours post-dose.
  • Bioanalytical Methods: Plasma concentrations of this compound and its metabolite ONT-993 were determined using validated high-performance liquid chromatography (HPLC) with tandem mass spectrometry (MS/MS) [4].
  • Protein Binding Assessment: The fraction unbound (fu) of this compound was determined using an equilibrium dialysis procedure with pre-dose plasma from each volunteer. Samples were fortified with this compound (636 ng/mL) and dialyzed for 5 hours at 37°C. All determinations were performed in quadruplicate [4].
Population Pharmacokinetic (popPK) Modeling

Objective: To characterize the PK and assess sources of PK variability of this compound in healthy volunteers and patients with HER2+ metastatic breast or colorectal cancers [1] [5].

Data Source: The analysis pooled data from seven phase I/II studies: four in healthy participants and three in patients with HER2+ mBC or mCRC.

Modeling Approach:

  • Software: Nonlinear mixed-effects modeling (NONMEM).
  • Base Model: A two-compartment PK model with linear elimination and first-order absorption preceded by a lag time (Tlag) was developed.
  • Inter-individual variability was modeled assuming a log-normal distribution: θki = θk × eηki, where θki is the parameter for the ith subject, θk is the typical population parameter, and ηki is the random effect.
  • Covariate Evaluation: Clinically relevant covariates (e.g., age, weight, renal/hepatic function, tumor type) were tested for their impact on model parameters.
  • Model Evaluation: The overall model performance was evaluated using prediction-corrected visual predictive checks (pcVPC) and diagnostic plots of observed versus predicted concentrations [1].

Metabolism and Elimination Pathways

This compound is cleared predominantly by hepatic metabolism. The following diagram illustrates its primary routes of biotransformation and elimination, which are critical to understanding its pharmacokinetic behavior and potential drug-drug interactions.

G This compound This compound Hydroxylation\n(Primary) Hydroxylation (Primary) This compound->Hydroxylation\n(Primary)  CYP2C8 (75%) Hydroxylation\n(Minor) Hydroxylation (Minor) This compound->Hydroxylation\n(Minor)  CYP3A4 (10%) Biliary Excretion Biliary Excretion This compound->Biliary Excretion 16% Unchanged Renal Excretion Renal Excretion This compound->Renal Excretion 4.1% Total CYP2C8 CYP2C8 CYP3A4 CYP3A4 ONT993 ONT993 ONT993->Biliary Excretion Biliary Biliary Feces Feces Urine Urine Hydroxylation\n(Primary)->ONT993  CYP2C8 (75%) Other Metabolites Other Metabolites Hydroxylation\n(Minor)->Other Metabolites  CYP3A4 (10%) Other Metabolites->Biliary Excretion Biliary Excretion->Feces 16% Unchanged Biliary Excretion->Feces Biliary Excretion->Feces Renal Excretion->Urine 4.1% Total

Diagram: Primary metabolic and elimination pathways of this compound.

In vitro metabolism studies in human liver microsomes confirm that this compound is predominantly cleared by CYP2C8, forming the hydroxylated metabolite ONT-993, with a lesser contribution from CYP3A4 [4] [3]. ONT-993 is two- to three-fold less cytotoxic than the parent compound, and based on potency-adjusted exposure, it contributes to less than 10% of the total pharmacological activity; thus, it is not expected to meaningfully contribute to the overall efficacy or safety profile of this compound [4]. Following a single oral 300 mg dose of radiolabeled this compound, the majority of the radioactivity (approximately 86%) was recovered in feces, with 16% of the administered dose identified as unchanged this compound. A minor fraction (4.1%) was recovered in urine, indicating renal excretion is a minor pathway [2] [3].

Impact of Organ Impairment and Special Populations

Hepatic Impairment

The PK of this compound are significantly influenced by liver function, given its extensive hepatic metabolism. A dedicated Phase 1 study provided the following comparative exposure data.

Table 3: this compound Exposure in Hepatic Impairment (Single 300 mg Dose) [4] [3]

Hepatic Function Group (Child-Pugh Class) Geometric Mean Ratio (GMR) vs. Normal (AUC0-∞) Recommended Dose
Mild Impairment (Class A) Similar / No clinically relevant increase 300 mg twice daily
Moderate Impairment (Class B) 1.15-fold increase 300 mg twice daily
Severe Impairment (Class C) 1.61-fold increase 200 mg twice daily

The 1.61-fold increase in exposure observed in severe hepatic impairment supports the dose reduction specified in the prescribing information [4] [3]. The popPK analysis further confirmed that mild hepatic impairment had no clinically meaningful impact on this compound exposure, requiring no dose adjustment [1].

Renal Impairment and Other Covariates

No clinically significant differences in this compound PK were observed in patients with mild to moderate renal impairment (CLcr: 30 to 89 mL/min). The effect of severe renal impairment (CLcr: < 30 mL/min) remains unknown [3]. The popPK analysis concluded that demographic factors such as age, sex, body weight, race (White, Black, Asian), and mild renal impairment did not have a clinically meaningful impact on this compound exposure, thus not warranting any dose adjustment [1] [3].

Drug-Drug Interactions (DDIs)

This compound's metabolism profile and its potential to inhibit certain enzymes and transporters result in a defined drug-drug interaction profile. The following table summarizes key clinical DDI findings.

Table 4: Clinically Significant Drug-Drug Interactions with this compound [3]

Concomitant Drug (Category) Effect on this compound Exposure (Ratio & 90% CI) Effect of this compound on Concomitant Drug (Ratio & 90% CI) Clinical Recommendation
Itraconazole (Strong CYP3A Inhibitor) AUC: 1.3 (1.3, 1.4) Not Assessed Monitor for adverse reactions.
Rifampin (Strong CYP3A/Moderate CYP2C8 Inducer) AUC: 0.5 (0.4, 0.6) Not Assessed Avoid coadministration.
Gemfibrozil (Strong CYP2C8 Inhibitor) AUC: 3.0 (2.7, 3.5) Not Assessed Avoid coadministration.
Repaglinide (CYP2C8 Substrate) Not Assessed AUC: 1.7 (1.5, 1.9) Increased monitoring of blood glucose.
Midazolam (CYP3A Substrate) Not Assessed AUC: 5.7 (5.0, 6.5) Consider dose reduction of sensitive CYP3A substrates.
Digoxin (P-gp Substrate) Not Assessed AUC: 1.5 (1.3, 1.7) Monitor digoxin levels.
Metformin (MATE1/2-K Substrate) Not Assessed AUC: 1.4 (1.2, 1.5) Monitor for metformin-associated adverse reactions.

Note: AUC = Area Under the Curve; CI = Confidence Interval.

In vitro studies indicate that this compound is a substrate for P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). It is a reversible inhibitor of CYP2C8 and CYP3A, a time-dependent inhibitor of CYP3A, and an inhibitor of the renal transporters MATE1/MATE2-K and OCT2. Inhibition of OCT2 and MATE1 is responsible for the transient, mild increases in serum creatinine observed in clinical studies, without affecting the actual glomerular filtration rate (GFR) [3].

Conclusion

References

Comprehensive Technical Guide: Tucatinib Metabolism via CYP2C8 and CYP3A Pathways

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Overview

Tucatinib (marketed as Tukysa) is a highly selective, reversible tyrosine kinase inhibitor targeting the human epidermal growth factor receptor 2 (HER2), approved for the treatment of HER2-positive advanced unresectable or metastatic breast cancer and RAS wild-type HER2-positive colorectal cancer. [1] [2] As a small molecule therapeutic with significant interindividual variability in pharmacokinetics, understanding its metabolic fate is crucial for optimizing therapeutic outcomes and managing drug-drug interactions in clinical practice. This compound undergoes extensive hepatic metabolism with minimal renal excretion, making cytochrome P450-mediated pathways particularly important for its clearance and disposition. [3] [4]

The metabolic profile of this compound is characterized by predominant oxidative metabolism followed primarily by fecal elimination. In humans, approximately 86% of a radiolabeled this compound dose is recovered in feces, with only 4% excreted in urine, indicating extensive hepatic processing before elimination. [3] Plasma metabolite profiling reveals that approximately 76% of circulating radioactivity represents the parent drug, with the remaining 24% consisting of various oxidative metabolites, suggesting that while metabolism is extensive, the parent compound remains the predominant circulating species. [4] This comprehensive review examines the enzymatic pathways, experimental evidence, quantitative relationships, and clinical implications of this compound metabolism with particular emphasis on the roles of CYP2C8 and CYP3A enzymes.

Metabolic Pathways of this compound

Primary Metabolic Routes and Key Metabolites

This compound metabolism is primarily mediated by hepatic cytochrome P450 enzymes, with CYP2C8 and CYP3A4/5 representing the major pathways for its biotransformation and clearance:

  • CYP2C8-mediated metabolism: CYP2C8 is responsible for approximately 75% of this compound clearance, serving as the dominant metabolic pathway. [5] This enzyme exclusively catalyzes the stereoselective aliphatic hydroxylation of the gem-dimethyl moiety to form the primary metabolite M1 (also designated ONT-993). [3] [4] The reaction demonstrates notable enantioselectivity, producing specific stereoisomers in characteristic ratios observed consistently across human and preclinical studies.

  • CYP3A4/5-mediated metabolism: The CYP3A subfamily contributes to approximately 10% of this compound clearance, representing a secondary but still significant metabolic pathway. [5] Unlike CYP2C8, CYP3A enzymes catalyze the formation of multiple oxidative metabolites through different chemical modifications of the this compound structure, resulting in a diverse metabolite profile beyond the M1 metabolite.

  • Non-CYP metabolism: A minor fraction of this compound metabolism occurs through the cytosolic enzyme aldehyde oxidase, which contributes to the formation of metabolites distinct from those generated by CYP-mediated oxidation. [3] This pathway represents a comparatively small portion of overall clearance but provides an alternative metabolic route when CYP pathways are compromised.

The following diagram illustrates the primary metabolic pathways and elimination routes of this compound:

G cluster_CYP Cytochrome P450 Metabolism This compound This compound CYP2C8 CYP2C8 This compound->CYP2C8 75% CYP3A CYP3A This compound->CYP3A 10% AO Aldehyde Oxidase This compound->AO Minor M1 M1 (ONT-993) Aliphatic Hydroxylation CYP2C8->M1 M3A CYP3A Metabolites Multiple Oxidations CYP3A->M3A AO_Mets Aldehyde Oxidase Metabolites AO->AO_Mets Feces Feces M1->Feces 86% of Dose Urine Urine M1->Urine 4% of Dose M3A->Feces AO_Mets->Feces

Figure 1: Primary metabolic pathways and elimination routes of this compound, showing the major roles of CYP2C8 and CYP3A enzymes. Approximately 86% of a radiolabeled dose is excreted in feces, with only 4% recovered in urine. [3] [5] [4]

Quantitative Contribution of Metabolic Pathways

Table 1: Quantitative Contribution of Enzymatic Pathways to this compound Clearance

Metabolic Pathway % Contribution to Clearance Key Metabolites Formed Reaction Characteristics
CYP2C8 75% M1 (ONT-993) Stereoselective aliphatic hydroxylation of gem-dimethyl moiety
CYP3A4/5 10% Multiple oxidative metabolites Various oxidation sites
Aldehyde Oxidase Minor Distinct oxidative metabolites Non-CYP oxidation
Renal Excretion 4% Parent drug Minimal unchanged drug in urine
Fecal Excretion 86% Parent drug and metabolites Extensive metabolism prior to elimination

Experimental Evidence and Methodologies

Key Experimental Approaches

The characterization of this compound metabolism has employed multiple complementary experimental techniques across in vitro, in vivo, and clinical settings to comprehensively elucidate its metabolic fate:

  • Human liver microsome (HLM) studies: Investigations using liver microsomes from 21 human donors (11 male, 10 female) have demonstrated a 14.3-fold interindividual variation in this compound metabolic clearance, ranging from 2.01 to 28.9 μL/min/mg protein. [6] These studies measured this compound depletion kinetics and correlated clearance rates with both CYP2C8 and CYP3A enzyme activities and protein concentrations, establishing significant correlations for both pathways (r = 0.781-0.907). [6]

  • Reaction phenotyping: Enzyme-specific chemical inhibitors and recombinant CYP enzymes have been utilized to quantify relative contributions of individual CYP isoforms. These studies confirmed CYP2C8 as the exclusive enzyme responsible for M1 formation, while CYP3A4/5 and aldehyde oxidase generated the remaining metabolites. [3] [4] The gem-dimethyl hydroxylation reaction exhibited notable stereoselectivity, with consistent enantiomeric ratios observed across species.

  • Radiolabeled ADME study: A phase I clinical trial using [¹⁴C]this compound provided comprehensive disposition data in humans, quantifying the mass balance, excretion routes, and metabolite profiling in plasma, urine, and feces. [3] This study established that the majority of the administered dose (86%) was excreted in feces, with only 4% recovered in urine, confirming extensive hepatic metabolism as the primary clearance mechanism.

  • Proteomic quantification: Absolute protein concentrations of CYP2C8, CYP3A4, and CYP3A5 were measured in human liver microsomes using quantitative targeted absolute proteomics, providing robust correlation between enzyme abundance and metabolic clearance rates. [6] These data are available via ProteomeXchange with identifier PXD057282.

The workflow for experimental characterization of this compound metabolism is summarized below:

G cluster_invitro In Vitro Studies cluster_invivo In Vivo/Clinical Studies HLM Human Liver Microsomes (n=21 donors) Results Integrated Metabolic Profile HLM->Results Clearance rates Enzyme correlations Pheno Reaction Phenotyping (Chemical inhibition, rCYP) Pheno->Results Enzyme contributions Metabolic mapping Proteo Quantitative Proteomics (CYP2C8, CYP3A4, CYP3A5) Proteo->Results Protein abundance ADME [14C]Radiolabeled ADME (Mass balance, metabolite profiling) ADME->Results Excretion routes Metabolite identification PopPK Population PK Modeling (151 healthy, 132 patients) PopPK->Results Covariate effects PK variability DDI Drug-Drug Interaction Studies (Perpetrator/victim potential) DDI->Results Interaction risks

Figure 2: Integrated experimental approaches used to characterize this compound metabolism, combining in vitro techniques with clinical studies to establish comprehensive metabolic profiles. [6] [3] [5]

Quantitative Proteomics and Metabolic Correlations

Advanced proteomic approaches have provided quantitative insights into the relationship between CYP enzyme abundance and this compound clearance:

  • CYP2C8 protein concentrations showed strong correlation with this compound clearance rates (r = 0.907), establishing this enzyme as a key determinant of metabolic variability. [6]
  • CYP3A4 and CYP3A5 protein levels also demonstrated significant correlations with clearance (r = 0.882 and r = 0.904 respectively), confirming their contributory role in this compound metabolism. [6]
  • Multiple linear regression modeling identified both CYP2C8 and CYP3A activities as statistically significant predictors of apparent this compound clearance in human liver microsomes, creating a framework for predicting interindividual variability. [6]

Table 2: Correlation Between CYP Enzyme Activities/Protein Levels and this compound Clearance in Human Liver Microsomes

Enzyme Parameter Correlation Coefficient (r) with this compound Clearance Statistical Significance Experimental Method
CYP2C8 Activity (amodiaquine N-deethylation) 0.781 p < 0.001 LC-MS/MS analysis
CYP3A Activity (midazolam 1'-hydroxylation) 0.904 p < 0.001 LC-MS/MS analysis
CYP2C8 Protein 0.907 p < 0.001 Quantitative targeted absolute proteomics
CYP3A4 Protein 0.882 p < 0.001 Quantitative targeted absolute proteomics
CYP3A5 Protein 0.904 p < 0.001 Quantitative targeted absolute proteomics

Clinical Implications and Drug Development Considerations

Pharmacokinetic Variability and Dosing Implications

The metabolic profile of this compound has several important clinical consequences that influence its therapeutic use:

  • Interindividual variability: The observed 14.3-fold variation in this compound metabolic clearance in human liver microsomes translates to significant pharmacokinetic variability in clinical populations. [6] Population pharmacokinetic analyses have identified tumor type as a significant covariate, with steady-state exposure (AUC) increased 1.2-fold in HER2+ metastatic colorectal cancer and 2.1-fold in HER2+ metastatic breast cancer compared to healthy participants. [5]

  • Dosing recommendations: Despite observed variability, the current 300 mg twice daily dosing regimen does not require adjustment for most patient factors, including mild renal or hepatic impairment. [5] [7] However, severe hepatic impairment (Child-Pugh C) necessitates dose reduction to 200 mg twice daily, reflecting the primacy of hepatic metabolism in this compound clearance. [7]

  • Drug-drug interactions: As both a substrate and inhibitor of CYP enzymes, this compound presents complex interaction potential:

    • As a victim drug, this compound exposure increases with strong CYP2C8 inhibitors, requiring dose reduction to 100 mg twice daily during coadministration. [7]
    • As a perpetrator, this compound inhibits CYP3A and CYP2C8, potentially increasing exposure to sensitive substrates of these enzymes. [8] [7]
    • Strong CYP3A or moderate CYP2C8 inducers decrease this compound plasma concentrations, potentially reducing efficacy. [7]
Predictive Modeling and Pharmacogenomics

Advanced modeling approaches have been developed to predict and manage this compound metabolic interactions:

  • Physiologically-based pharmacokinetic (PBPK) models have been created and validated to simulate this compound concentrations after single and multiple dosing, enabling prediction of DDI risk as both perpetrator and victim. [8] These models successfully recovered clinically observed interactions with itraconazole (CYP3A4 inhibitor), rifampin (CYP3A4 inducer), and gemfibrozil (CYP2C8 inhibitor).

  • Novel sensitive probe substrate and moderate inhibitor models were specifically developed for CYP2C8 to comprehensively predict interaction potential, simulating population geometric mean AUC ratios of this compound with moderate CYP2C8 inhibitors ranging from 1.98- to 3.08-fold. [8]

  • Pharmacogenomic considerations: While genetic polymorphisms in CYP2C8 and CYP3A5 may contribute to the observed interindividual variability, current evidence does not support routine pharmacogenetic testing prior to this compound initiation. However, the strong correlations between enzyme protein concentrations and clearance suggest that functional phenotyping approaches could potentially inform personalized dosing strategies in future applications.

Conclusion

This compound metabolism is characterized by dominant CYP2C8-mediated clearance (75%) with significant contribution from CYP3A enzymes (10%), resulting in extensive hepatic metabolism and predominantly fecal elimination. The stereoselective formation of the M1 metabolite via CYP2C8 represents a unique metabolic pathway that contributes substantially to the observed 14.3-fold interindividual variability in metabolic clearance. Comprehensive experimental approaches—including human liver microsome studies, reaction phenotyping, radiolabeled ADME investigations, and quantitative proteomics—have provided robust characterization of these metabolic pathways.

References

Tucatinib molecular targets and signaling pathways

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Synergy in Combination

Tucatinib's mechanism extends beyond simple kinase inhibition, especially when combined with other anti-HER2 agents.

G This compound This compound HER2_TKI HER2 (Kinase Domain) This compound->HER2_TKI Inhibits Internalization Increased HER2 Internalization & Catabolism This compound->Internalization  Promotes Signaling Suppressed Oncogenic Signaling (PI3K/AKT & MAPK) HER2_TKI->Signaling  Reduces Trastuzumab Trastuzumab HER2_ECD HER2 (Extracellular Domain) Trastuzumab->HER2_ECD Binds TDM1 TDM1 HER2_ECD->TDM1 Binds HER2_ECD->Signaling  Reduces TDM1->Internalization DM1 Cytotoxic Payload (DM1) Release Internalization->DM1 Apoptosis Cell Cycle Arrest & Apoptosis DM1->Apoptosis Signaling->Apoptosis  Induces

Diagram illustrating this compound's primary mechanism and synergistic effect with Trastuzumab and T-DM1. This compound inhibits HER2 kinase activity while combination increases HER2 internalization, enhancing T-DM1 cytotoxicity [1].

Preclinical studies reveal a key synergistic mechanism: this compound increases the amount of inactive HER2 receptors at the cell surface. This occurs because this compound inhibits HER2 ubiquitination, which slows receptor internalization and degradation. The resulting accumulation of inactive HER2 provides more binding sites for trastuzumab and antibody-drug conjugates like T-DM1, leading to increased internalization of the ADC and greater delivery of the cytotoxic payload (DM1) inside the cancer cell [1].

Key Experimental Evidence & Protocols

The following table summarizes quantitative data from pivotal clinical and preclinical studies, highlighting the drug's efficacy.

Study / Model Key Efficacy Findings Clinical Context

| HER2CLIMB (Phase II RCT) [2] [3] [4] | • PFS: 7.8 mo vs 5.6 mo (placebo) • OS: 21.9 mo vs 17.4 mo (placebo) • ORR in Brain Mets: 47% vs 20% (placebo) | HER2+ MBC, post-trastuzumab/pertuzumab/T-DM1; included patients with active brain metastases. | | SGNTUC-019 (Phase II Basket) [5] [6] | • cORR: 41.9% • Median PFS: 9.5 mo • Median OS: 20.1 mo (primary); 32.7 mo (final) | Heavily pretreated HER2-mutated (non-amplified) MBC; chemotherapy-free regimen with trastuzumab. | | Preclinical (T-DM1 combo) [1] | Enhanced antitumor activity & synergy in T-DM1-resistant PDX models. | Demonstrated mechanistic synergy and supported clinical trials of the combination. |

Detailed Experimental Methodologies

Key in vitro protocols from foundational preclinical studies are detailed below [1].

  • Cytotoxicity & Drug Synergy Assays

    • Purpose: To evaluate the cytotoxic effect of this compound and T-DM1 alone and in combination, and to assess synergy.
    • Methodology: Cells were seeded in 384-well plates and dosed with a matrix of 2-fold increasing concentrations of this compound (0.01–25,000 nmol/L) and 3-fold increasing concentrations of T-DM1 (0.01–25,000 ng/mL).
    • Viability Readout: Cell viability was measured after 96 hours using the CellTiter-Glo (CTG) Luminescent Cell Viability Assay.
    • Data Analysis: IC₅₀ and Eₘₐₓ values were generated from dose-response curves. Synergy was analyzed relative to the Highest Single Agent (HSA) additivity model.
  • Quantitative Flow Cytometry (QFACS) for HER2 Surface Density

    • Purpose: To quantify changes in HER2 receptor levels on the cell surface after this compound treatment.
    • Methodology: Cells were harvested, stained with an anti-HER2 antibody and a viability dye (Zombie Aqua), then fixed.
    • Quantification: HER2 receptor copy number per cell was quantified using a QIFIKIT, with analysis by flow cytometry.
  • Ubiquitin Immunoprecipitation (IP) Assays

    • Purpose: To determine the effect of this compound on HER2 ubiquitination.
    • Cell Model: SK-BR-3 and BT-474 cells stably expressing HA-tagged ubiquitin.
    • Treatment: Cells were treated with this compound, lapatinib, or neratinib (100 nmol/L) for 24 hours. A proteasome inhibitor (MG132) was added 6 hours before harvest.
    • IP and Detection: Ubiquitinated proteins were immunoprecipitated from cell lysates using an anti-HA antibody. The eluate was probed for HER2 using the Wes automated immunoassay system.

Clinical Translation & Future Directions

The strong preclinical rationale for this compound's selectivity and combinatorial potential has been successfully translated into clinical practice and continues to inform research.

  • Approved Indications: Based on the HER2CLIMB trial, this compound is approved in multiple regions for advanced HER2-positive breast cancer in combination with trastuzumab and capecitabine, specifically for patients who have received prior anti-HER2 therapies [2] [3] [4].
  • Expanding Indications: The SGNTUC-019 trial demonstrates significant activity in HER2-mutated, non-amplified metastatic breast cancer, a population with no other approved HER2-targeted therapies [5] [6].
  • Novel Combinations: Preclinical synergy with T-DM1 supports ongoing clinical investigation of this combination to overcome resistance [1]. Future directions also include exploring rational drug target combinations informed by network biology and protein-protein interaction analysis to counter resistance mechanisms [7].

References

Summary of Tucatinib Protein Binding & Volume of Distribution

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Summary of Findings Key Source Details
Protein Binding 97.1% bound to human plasma proteins [1]. The binding occurs at clinically relevant concentrations [2]. Method: Information comes from the official prescribing information and drug monograph [2] [1].
Volume of Distribution Large volume, signifying extensive tissue distribution. Reported values include 1670 L [2], 903 L (in mBC), and 829 L (in mCRC) [1]. Method: Values were determined through population pharmacokinetic modeling of data from clinical studies in healthy subjects and patients with metastatic breast cancer (mBC) or metastatic colorectal cancer (mCRC) [1] [3].

Experimental & Methodological Details

The quantitative data for these parameters were derived from robust clinical and analytical methods.

  • Protein Binding Methodology: The fraction of unbound tucatinib was determined using a validated equilibrium dialysis procedure [4]. Key experimental steps included:

    • Apparatus: A high-throughput dialysis apparatus (HTD96b) with hydrated dialysis membrane strips with a molecular weight cut-off of 6–8 kDa [4].
    • Sample Preparation: Pre-dose plasma samples from volunteers were fortified with this compound to a concentration of 636 ng/mL [4].
    • Dialysis: Samples were dialyzed for 5 hours at 37°C under 5% CO₂ in saturated humidity. Determinations were performed in quadruplicate to ensure reliability [4].
  • Volume of Distribution Methodology: The volume of distribution is not measured directly but is estimated using a population pharmacokinetic (popPK) modeling approach [3].

    • Model Structure: A two-compartment model with linear elimination and first-order absorption best described this compound's pharmacokinetic profile [3].
    • Data Source: The model was built using rich data from four studies in healthy participants and three studies in patients with HER2-positive metastatic breast or colorectal cancer [3].
    • Analysis: A nonlinear mixed-effects modeling approach was used to estimate the typical population value for the apparent volume of distribution and to quantify inter-individual variability [3].

Pharmacokinetic Context & Implications

The protein binding and volume of distribution are fundamental to understanding this compound's overall behavior in the body.

tucatinib_pk OralDose Oral Dose of this compound Plasma Plasma Compartment OralDose->Plasma Absorption FreeDrug Free (Unbound) Drug ~2.9% Plasma->FreeDrug BoundDrug Protein-Bound Drug ~97.1% Plasma->BoundDrug Tissue Tissue Compartment Tissue->FreeDrug Redistribution FreeDrug->Tissue Extensive Distribution (Vd ≈ 1670 L) Metabolism Metabolism FreeDrug->Metabolism Hepatic Clearance via CYP2C8/CYP3A Excretion Excretion Metabolism->Excretion Biliary-Fecal Excretion (~86%)

Relationship between this compound's protein binding, distribution, and clearance.

  • High Protein Binding: With 97.1% of the drug bound to plasma proteins, only a small fraction (about 2.9%) is "free" and biologically active [2] [1]. This high binding contributes to a long elimination half-life and limits dialysis removal in case of overdose.
  • Large Volume of Distribution: A volume of distribution much greater than total body water volume indicates that this compound readily distributes from the plasma into the tissues [2]. This is consistent with evidence that this compound effectively penetrates the blood-brain barrier, with concentrations in the cerebrospinal fluid comparable to unbound plasma concentrations, which is crucial for treating brain metastases [1].
  • Clearance Route: this compound is cleared primarily by hepatic metabolism, predominantly by the cytochrome P450 enzymes CYP2C8 and, to a lesser extent, CYP3A [2] [1] [5]. This is followed by biliary excretion, with about 86% of a dose recovered in feces and only 4.1% in urine [2] [1].

References

Comprehensive Bioanalytical Methods for Tucatinib Quantification Using LC-MS/MS: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the article.

Introduction and Background

Tucatinib is a potent and highly selective oral tyrosine kinase inhibitor (TKI) targeting the human epidermal growth factor receptor 2 (HER2), which has demonstrated significant clinical benefits for patients with HER2-positive metastatic breast cancer, including those with active brain metastases. The clinical importance of this compound stems from its unique ability to selectively inhibit HER2 with minimal off-target effects on epidermal growth factor receptor (EGFR), potentially resulting in reduced incidence of adverse effects such as diarrhea and rash commonly associated with broader-spectrum TKIs [1]. Recent combinatorial approaches have shown that this compound significantly enhances the antitumor activity of other HER2-targeted agents like T-DM1 (trastuzumab emtansine) through a novel mechanism involving increased HER2 internalization and catabolism [1]. The bioanalytical challenge in quantifying this compound concentrations in biological matrices requires sophisticated liquid chromatography tandem mass spectrometry (LC-MS/MS) methods to support pharmacokinetic studies, therapeutic drug monitoring, and clinical development programs.

The development and validation of robust bioanalytical methods for this compound are essential for understanding its pharmacokinetic properties, metabolic fate, and exposure-response relationships in various patient populations. As a Biopharmaceutical Classification System (BCS) Class II drug with high permeability but pH-dependent solubility, this compound presents particular analytical challenges that necessitate sensitive and specific quantification methods [2]. Furthermore, the observation of transient serum creatinine elevations in clinical trials without actual renal impairment highlighted the need for precise bioanalytical methods to distinguish true renal effects from transporter-mediated interactions [3]. This article provides comprehensive application notes and detailed protocols for the bioanalysis of this compound using LC-MS/MS, incorporating validated methods from recent research and addressing the practical requirements of scientists engaged in oncology drug development.

Validated LC-MS/MS Method for this compound Quantification in Rat Plasma

Instrumentation and Analytical Conditions

The core methodology for quantifying this compound in biological matrices employs a sophisticated LC-MS/MS system with optimized parameters for sensitivity and selectivity. The system typically consists of a Waters Acquity UPLC system coupled with a Waters XEVO TQ mass spectrometer equipped with a Z-spray ionization source [2]. For chromatographic separation, a Kinetex C18 column provides efficient retention and resolution of this compound from potentially interfering matrix components. The mobile phase system utilizes a binary gradient approach with mobile phase A consisting of 0.1% formic acid in ultrapure water and mobile phase B comprising a 50:50 (v/v) mixture of acetonitrile and methanol, both containing 0.1% formic acid [2]. This optimized chromatographic condition achieves rapid separation of this compound with a total run time of only 1.5 minutes, enabling high-throughput analysis essential for processing large numbers of pharmacokinetic samples.

The mass spectrometric detection employs positive electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode to ensure selective detection of this compound and the internal standard (Imatinib). The ionization source parameters are carefully optimized with nitrogen as both the cone gas (flow rate: 50 L/hour) and desolvation gas (flow rate: 800 L/hour) to achieve efficient desolvation and ionization while minimizing source contamination [2]. The MRM transitions are specifically tuned for this compound and the internal standard to maximize sensitivity and selectivity, with the instrument operated in positive ion mode. This configuration has demonstrated excellent performance characteristics, achieving a lower limit of quantification (LLOQ) of 0.05 ng/mL, which provides adequate sensitivity for characterizing the pharmacokinetic profile of this compound across a wide range of doses [2].

Sample Preparation and Extraction

The sample preparation methodology employs a protein precipitation technique that provides efficient extraction of this compound from rat plasma while maintaining simplicity and reproducibility. The protocol begins with thawing frozen plasma samples at room temperature, followed by aliquoting 100 μL of plasma into clean tubes [2]. To this aliquot, 200 μL of acetonitrile (containing the internal standard Imatinib at a concentration of 500 ng/mL) is added in a 2:1 ratio of organic solvent to plasma [2]. The mixture is vigorously vortexed to ensure complete protein precipitation and drug extraction, then centrifuged to pellet the precipitated proteins. The supernatant containing the extracted analytes is transferred to autosampler vials for LC-MS/MS analysis.

This streamlined sample preparation approach offers several advantages for high-throughput bioanalysis, including minimal processing steps, compatibility with small sample volumes, and excellent recovery efficiency. The protein precipitation method effectively removes interfering plasma components while maintaining the stability and integrity of this compound throughout the process. The use of a stable isotope-labeled internal standard would be ideal for compensating for any variability in extraction efficiency or matrix effects; however, the validated method utilizes Imatinib as the IS, which has demonstrated satisfactory performance for the quantification of this compound [2]. The entire sample preparation process is designed to be robust and easily transferable between laboratories, supporting the method's application in multi-site clinical trials and collaborative research studies.

Method Validation and Performance Characteristics

Linearity, Precision, and Accuracy

The LC-MS/MS method for this compound quantification has been rigorously validated according to FDA guidelines, demonstrating excellent performance characteristics across all validation parameters. The method exhibits outstanding linearity over a broad concentration range from 0.05 to 1000 ng/mL, with a coefficient of determination (r²) greater than 0.9997 for the standard curve [2]. This wide dynamic range accommodates the varying plasma concentrations encountered in preclinical and clinical studies without requiring sample dilution. The precision and accuracy of the method were evaluated both within-day (intra-assay) and between-day (inter-assay) using quality control (QC) samples at multiple concentration levels. The results confirmed that the method meets all regulatory criteria for bioanalytical method validation, with both precision and accuracy values within the accepted limits of ±15% (±20% for the LLOQ) [2].

Table 1: Validation Parameters for this compound LC-MS/MS Method

Validation Parameter Result Acceptance Criteria
Linear Range 0.05-1000 ng/mL -
Coefficient of Determination (r²) >0.9997 ≥0.99
LLOQ 0.05 ng/mL -
Intra-day Precision (%CV) <15% ≤15%
Inter-day Precision (%CV) <15% ≤15%
Intra-day Accuracy (%) 85-115% 85-115%
Inter-day Accuracy (%) 85-115% 85-115%
Stability and Recovery

Comprehensive stability studies were conducted to ensure the reliability of this compound measurements under various storage and handling conditions. The bench-top stability of this compound in plasma was evaluated at room temperature, demonstrating the compound's integrity during typical sample processing periods. Auto-sampler stability assessments confirmed that processed samples remained stable under the analysis conditions, while freeze-thaw stability studies evaluated the compound's resilience to multiple freezing and thawing cycles that might occur during long-term studies [2]. Additionally, long-term stability experiments determined the optimal storage conditions and duration for plasma samples, with validation data supporting storage at -80°C for extended periods without significant degradation [2].

The extraction recovery of this compound from rat plasma was consistently high using the protein precipitation method, ensuring efficient and reproducible analyte detection. Although the specific recovery percentages for this compound were not provided in the search results, similar bioanalytical methods for other compounds using protein precipitation typically demonstrate recovery rates exceeding 85% [4]. The matrix effect evaluation confirmed that ion suppression or enhancement was minimal and adequately controlled through the use of an appropriate internal standard. The validated method incorporates Imatinib as the internal standard, which effectively compensates for any variability in extraction efficiency or matrix effects across different plasma samples [2]. The combination of excellent stability profiles, efficient recovery, and controlled matrix effects makes this method highly reliable for the accurate quantification of this compound in complex biological matrices.

Experimental Protocols

Sample Preparation Protocol

The sample preparation for this compound quantification from plasma matrices follows a standardized protein precipitation protocol that can be efficiently implemented in any bioanalytical laboratory. The step-by-step procedure is as follows:

  • Sample Thawing and Aliquoting: Remove plasma samples from frozen storage (-80°C) and thaw at room temperature. Gently mix the thawed samples to ensure homogeneity. Precisely aliquot 100 μL of plasma into appropriately labeled microcentrifuge tubes.

  • Internal Standard Addition: Add 50 μL of internal standard working solution (Imatinib at 500 ng/mL in acetonitrile) to each plasma aliquot. For calibration standards and quality control samples, prepare separate aliquots with corresponding this compound working solutions.

  • Protein Precipitation: Add 200 μL of ice-cold acetonitrile to each sample tube (achieving a 2:1 organic to plasma ratio). Vortex mix vigorously for at least 3 minutes to ensure complete protein precipitation and efficient drug extraction.

  • Centrifugation and Collection: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins. Carefully transfer the clear supernatant to clean tubes or autosampler vials, taking care not to disturb the protein pellet.

  • Analysis: Inject an appropriate volume (typically 5-20 μL) of the processed sample into the LC-MS/MS system for analysis [2].

This protocol emphasizes critical considerations for optimal performance: maintaining consistent sample temperatures throughout processing, using high-purity solvents to minimize interference, and ensuring precise timing for reproducible results. The straightforward protocol enables efficient processing of large sample batches, making it ideal for high-throughput pharmacokinetic studies.

Preparation of Calibration Standards and Quality Control Samples

The establishment of a reliable calibration curve is fundamental for accurate this compound quantification. The protocol for preparing calibration standards and QC samples is as follows:

  • Stock Solution Preparation: Prepare a primary stock solution of this compound at 1 mg/mL in dimethyl sulfoxide (DMSO). Serially dilute this stock solution with a mixture of 80% water and 20% acetonitrile to create working solutions covering the concentration range from 1 to 20,000 ng/mL.

  • Calibration Curve Standards: Spike drug-free rat plasma with appropriate working solutions to create a nine-point calibration curve with concentrations of 0.05, 0.10, 0.50, 2.50, 10.00, 100.00, 400.00, 800.00, and 1000.00 ng/mL [2].

  • Quality Control Samples: Prepare QC samples independently at four concentration levels: LLOQ QC (0.05 ng/mL), low QC (0.15 ng/mL), mid QC (375 ng/mL), and high QC (750 ng/mL) [2]. These QC samples serve as benchmarks for method performance during sample analysis.

  • Storage: Aliquot and store all calibration standards and QC samples at -80°C until analysis to maintain stability. Avoid repeated freeze-thaw cycles by preparing sufficient aliquots for single use.

The calibration curve is constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of this compound. The curve should demonstrate linearity with a coefficient of determination (r²) exceeding 0.9997 [2]. Including QC samples in each analytical batch at low, medium, and high concentrations ensures ongoing method performance and data reliability.

Cross-Validation and Multi-Laboratory Applications

The clinical development of this compound involved multiple research laboratories employing slightly different bioanalytical methods, necessitating a robust cross-validation approach to ensure data comparability. A five-way cross-validation procedure was successfully implemented where bioanalysis performed by one laboratory using a specific method served as the 'base' against which the other four methods were validated [5]. This innovative approach provided a practical alternative to multiple head-to-head comparisons between individual methods, significantly reducing the validation burden while maintaining data integrity across the clinical development program.

This cross-validation strategy enabled the combination of pharmacokinetic data from twelve clinical trials conducted across different sites and analytical platforms, facilitating a comprehensive population pharmacokinetic analysis [5]. The successful implementation of this approach highlights the importance of method harmonization in multi-site clinical development programs and offers a valuable template for other drug development programs facing similar challenges. The cross-validation process confirmed that this compound concentration data generated by different laboratories using various LC-MS/MS methods were comparable, thus ensuring the reliability of pooled pharmacokinetic analyses that informed clinical dosing regimens and labeling information.

Table 2: Clinical Bioanalysis of this compound - Methodological Considerations

Aspect Approach Outcome
Multi-site Analysis Five different LC-MS/MS methods across three laboratories Successful integration of data from 12 clinical trials
Cross-validation Base method comparison approach Avoided need for multiple head-to-head comparisons
Data Integration Combined data from multiple methods Enabled robust population pharmacokinetic analysis
Regulatory Compliance Adherence to FDA guidelines for bioanalytical method validation Accepted data for regulatory submissions

Clinical Applications and Pharmacokinetic Insights

The validated LC-MS/MS methods for this compound quantification have enabled critical insights into its clinical pharmacokinetics and metabolic fate. Metabolism studies have revealed that this compound undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes, with CYP2C8 and CYP3A4 identified as the major isoforms responsible for its clearance [6]. In vitro studies using human liver microsomes from 21 donors demonstrated a 14.3-fold interindividual variation in this compound apparent clearance, ranging from 2.01 to 28.9 μL/min/mg, highlighting the substantial variability in metabolic capacity across individuals [6]. This variability in CYP2C8 and CYP3A4 activities and protein expression significantly influences this compound clearance, potentially affecting drug exposure and therapeutic outcomes in diverse patient populations.

A particularly interesting application of this compound bioanalysis has been the investigation of its effect on renal transporters and serum creatinine levels. Clinical observations revealed that this compound causes modest, reversible elevations in serum creatinine without actual renal impairment [3]. Detailed in vitro and clinical studies demonstrated that this compound inhibits organic cation transporter 2 (OCT2) and multidrug and toxin extrusion proteins (MATE1 and MATE2-K), which are responsible for the renal tubular secretion of creatinine [3]. The IC50 values for this compound inhibition of these transporters were determined to be 14.7 μM for OCT2-mediated metformin transport, 0.340 μM for MATE1, and 0.135 μM for MATE2-K [3]. These findings underscore the importance of accurate bioanalytical methods in distinguishing true renal toxicity from transporter-mediated interactions that benignly affect clinical biomarkers.

Conclusion

The comprehensive LC-MS/MS methods presented in this article provide robust and validated approaches for the quantification of this compound in biological matrices, supporting various aspects of drug development from preclinical studies to clinical therapeutic drug monitoring. The detailed protocols and application notes offer practical guidance for researchers implementing these methods in their laboratories. The high sensitivity (LLOQ of 0.05 ng/mL), wide linear range (0.05-1000 ng/mL), and rapid analysis time (1.5 minutes per sample) make these methods ideally suited for high-throughput pharmacokinetic studies [2]. The successful application of a multi-laboratory cross-validation approach further demonstrates the robustness and transferability of these bioanalytical methods [5].

As the clinical development of this compound continues to expand into new indications and combination regimens, these validated LC-MS/MS methods will play an increasingly important role in understanding the drug's pharmacokinetic-pharmacodynamic relationships, assessing potential drug-drug interactions, and optimizing dosing strategies for diverse patient populations. The integration of bioanalytical data with clinical outcomes will further refine this compound therapy, potentially paving the way for personalized treatment approaches based on individual metabolic characteristics and exposure-response relationships.

Experimental Workflows and Signaling Pathways

G ClusterSamplePrep Sample Preparation Phase ClusterInstrumentalAnalysis Instrumental Analysis Phase ClusterDataProcessing Data Processing Phase SampleCollection Sample Collection (Rat Plasma) ProteinPrecipitation Protein Precipitation (2:1 ACN to plasma) SampleCollection->ProteinPrecipitation Centrifugation Centrifugation (14,000 rpm, 10 min, 4°C) ProteinPrecipitation->Centrifugation Chromatography LC Separation C18 Column, Gradient Elution Mobile Phase A: 0.1% FA in H₂O Mobile Phase B: 50:50 ACN:MeOH + 0.1% FA Centrifugation->Chromatography MSDetection MS/MS Detection Positive ESI-MRM Mode Chromatography->MSDetection DataAnalysis Data Analysis Quantification via Calibration Curve MSDetection->DataAnalysis

Figure 1: Experimental Workflow for this compound Bioanalysis Using LC-MS/MS - This diagram illustrates the comprehensive sample preparation, instrumental analysis, and data processing steps involved in the quantitative determination of this compound in biological matrices.

G ClusterCombinationEffect Combination Therapy Mechanism This compound This compound Administration HER2Inhibition HER2 Kinase Inhibition This compound->HER2Inhibition ReducedUbiquitination Reduced HER2 Ubiquitination HER2Inhibition->ReducedUbiquitination IncreasedSurfaceHER2 Increased Inactive HER2 at Cell Surface ReducedUbiquitination->IncreasedSurfaceHER2 EnhancedInternalization Enhanced T-DM1 Internalization IncreasedSurfaceHER2->EnhancedInternalization ImprovedPayloadDelivery Increased Cytotoxic Payload Delivery EnhancedInternalization->ImprovedPayloadDelivery SynergisticCytotoxicity Synergistic Cytotoxicity & Tumor Growth Inhibition ImprovedPayloadDelivery->SynergisticCytotoxicity TDM1 T-DM1 Treatment TDM1->EnhancedInternalization

Figure 2: Mechanism of Synergistic Action Between this compound and T-DM1 - This diagram illustrates the molecular mechanism by which this compound enhances the antitumor activity of T-DM1 through increased HER2 internalization and catabolism, resulting in synergistic cytotoxicity against HER2-positive cancer cells [1].

References

tucatinib combination therapy protocols with trastuzumab capecitabine

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Application and Significance

The tucatinib-based triplet regimen is approved for the treatment of HER2-positive locally advanced or metastatic breast cancer in adults after two or more prior anti-HER2 therapies [1] [2]. This indication is supported by robust clinical evidence demonstrating significant benefits in both systemic and intracranial disease control.

  • Target Audience: This information is intended for researchers, scientists, and clinical development professionals involved in oncology drug development and the design of treatment protocols for HER2-positive breast cancer.
  • Mechanism of Action: The regimen employs a multi-targeted approach. This compound is an oral, highly selective tyrosine kinase inhibitor (TKI) that blocks the HER2 receptor [2]. Trastuzumab is a monoclonal antibody that binds to the extracellular domain of HER2, and Capecitabine is an oral chemotherapy prodrug that is converted to 5-fluorouracil, causing DNA and RNA damage in rapidly dividing cells [3]. The combination of this compound and trastuzumab provides a potent dual HER2 blockade.

The diagram below illustrates the synergistic mechanism of action of this combination therapy:

G cluster_pre Pre-treatment Status cluster_post Therapy Mechanism PreCancer HER2+ Cancer Cell PreHER2 HER2 Protein (Overexpressed) PreCancer->PreHER2 PreSignal Uncontrolled Cell Growth Signaling PreHER2->PreSignal Signal Inhibited Growth Signaling Cancer HER2+ Cancer Cell This compound This compound (TKI) HER2 HER2 Protein This compound->HER2 Trastuzumab Trastuzumab (mAb) Trastuzumab->HER2 Capecitabine Capecitabine (Prodrug) DNAdamage DNA/RNA Damage Capecitabine->DNAdamage HER2->Signal

Summary of Clinical Efficacy Data

The efficacy of this regimen is grounded in the pivotal HER2CLIMB phase 3 randomized controlled trial and subsequent real-world studies [4] [5] [6].

Table 1: Key Efficacy Outcomes from the HER2CLIMB Trial

Efficacy Endpoint This compound Combination (N=410) Placebo Combination (N=202) Hazard Ratio (HR) / p-value
Primary Endpoints
1-Year PFS (Overall) 33.1% 12.3% HR 0.54; p<0.001 [4]
Median PFS (Overall) 7.8 months 5.6 months [4]
2-Year Overall Survival 44.9% 26.6% HR 0.66; p=0.005 [4]
Median OS (Overall) 21.9 months 17.4 months [4]
Key Subgroup: Patients with Brain Metastases (N=291)
1-Year PFS (BM subgroup) 24.9% 0% HR 0.48; p<0.001 [4]
Median PFS (BM subgroup) 7.6 months 5.4 months [6]
Median OS (BM subgroup) 21.6 months 12.5 months [6]
Intracranial Efficacy (Measurable Brain Mets)
Confirmed Intracranial Objective Response Rate (ORR-IC) 47.3% 20.0% [6]
Median Duration of Intracranial Response 8.6 months 3.0 months [6]
Risk reduction for new brain lesions as first progression 45.1% - HR 0.55 [6]

Table 2: Real-World Effectiveness Outcomes (Post-Approval Data)

Outcome Measure Overall Population (N=89) Subgroup: Post T-DXd Treatment (n=30)
Real-World Time to Treatment Discontinuation (rwTTD) 5.9 months 6.4 months [5]
Real-World Time to Next Treatment (rwTTNT)* 8.4 months 6.4 months [5]
Real-World Overall Survival (rwOS) 24.9 months 12.6 months [5]
12-Month Treatment Persistence 43.9% 33.3% [5]

*A proxy for real-world progression-free survival.

Detailed Treatment Protocol

This section outlines the standardized treatment regimen as established in the HER2CLIMB trial and clinical practice guidelines [3] [4] [2].

Table 3: Dosing and Administration Schedule

Drug Mechanism Recommended Dose & Route Administration Schedule (21-Day Cycle)
This compound Selective HER2 TKI 300 mg, orally, twice daily [3] [4] Days 1-21 (continuously)
Capecitabine Oral Chemotherapy Prodrug 1000 mg/m², orally, twice daily [3] [4] Days 1-14 (followed by a 7-day rest)
Trastuzumab HER2 Monoclonal Antibody 8 mg/kg (loading), then 6 mg/kg IV every 3 weeks; or 600 mg SC every 3 weeks [3] [2] Day 1 of each cycle

Treatment Cycle Workflow: The standard workflow for a single 21-day treatment cycle is as follows. Treatment continues until disease progression or unacceptable toxicity.

G Start Start of 21-Day Cycle Day1 Day 1 • this compound: AM & PM • Capecitabine: AM & PM • Trastuzumab: IV/SC Injection Start->Day1 Days2_14 Days 2-14 • this compound: AM & PM • Capecitabine: AM & PM Day1->Days2_14 Days15_21 Days 15-21 • this compound: AM & PM • Capecitabine: REST PERIOD Days2_14->Days15_21 End End of Cycle Begin Next Cycle Days15_21->End

Safety and Monitoring Protocol

The safety profile of the this compound combination is manageable with proactive monitoring and intervention. The most common adverse events (AEs) are compared in the table below.

Table 4: Common Adverse Events and Management Strategies

Adverse Event Incidence (this compound vs. Placebo) Grade 3+ Incidence Proactive Management & Dose Modification
Diarrhea Very Common (>60%) [2] ~12-13% vs. 9% [4] Prophylaxis: Consider antidiarrheals. Management: At first sign, initiate loperamide; ensure hydration; interrupt this compound for Grade 3+, resume at same or reduced dose upon recovery [4].

| Palmar-Plantar Erythrodysesthesia (PPE) | Common (>40%) [7] | ~9% vs. 3% [4] | Management: Emollients, topical urea; dose interruption/reduction of capecitabine for severe cases [2]. | | Fatigue | Common (>30%) [2] | ~5% vs. 5% [4] | Management: Rule out other causes (e.g., anemia); optimize hydration/nutrition; dose interruption may be required. | | Nausea/Vomiting | Common (>30%) [7] [2] | Low (<3%) [4] | Prophylaxis: Premedicate with antiemetics. Management: Take with food; ensure adequate antiemetic coverage. | | Elevated Liver Enzymes (AST/ALT) | - | ~8-9% vs. 2-3% [4] | Monitoring: Check liver function tests (LFTs) every 3 weeks. Management: Interrupt this compound for Grade 3+, resume at reduced dose or discontinue based on severity and persistence [3]. |

Required Baseline and On-Treatment Monitoring:

  • Baseline Assessments: Complete blood count (CBC), comprehensive metabolic panel (including LFTs and renal function), cardiac function assessment (LVEF via ECHO or MUGA scan), and testing for DPD deficiency before capecitabine initiation [2].
  • Ongoing Monitoring: CBC and LFTs every 3 weeks; periodic monitoring of cardiac function as clinically indicated [3] [2].

Research Implications and Future Directions

The this compound combination has established a new standard of care for pretreated HER2-positive MBC. Key implications for researchers and clinicians include:

  • Addressing Brain Metastases: The significant intracranial efficacy observed in HER2CLIMB establishes this regimen as a benchmark for future trials in patients with CNS involvement, a population historically excluded from many clinical trials [6].
  • Real-World Validation: Recent real-world studies confirm the regimen's effectiveness in a broader, less-selected patient population, including after novel HER2-targeted agents like trastuzumab deruxtecan (T-DXd) [5]. This provides crucial post-market validation.
  • Sequencing of Therapy: As the HER2-positive treatment landscape evolves, research is now focusing on optimal sequencing. Real-world data shows activity of this compound even after T-DXd, informing clinical decision-making [5].
  • Future Combinations: this compound is being investigated in clinical trials in combination with other therapies, including immunotherapies, which may further expand its utility [8].

References

tucatinib dosing regimen in hepatic impairment

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Dosing Recommendations

The recommended dose adjustments for tucatinib based on hepatic function are as follows [1] [2] [3]:

Hepatic Impairment Status (Child-Pugh Classification) Recommended this compound Dose
Normal Hepatic Function 300 mg orally, twice daily
Mild Impairment (Child-Pugh A) 300 mg orally, twice daily
Moderate Impairment (Child-Pugh B) 300 mg orally, twice daily
Severe Impairment (Child-Pugh C) 200 mg orally, twice daily

This dosing guidance applies to both of its approved uses: in combination with trastuzumab and capecitabine for HER2-positive breast cancer, and in combination with trastuzumab for RAS wild-type, HER2-positive colorectal cancer [1] [2] [3]. No dose adjustment is required for patients with mild to moderate renal impairment [3].

Supporting Pharmacokinetic Data

The dosing recommendations are supported by a dedicated Phase 1 open-label study that compared the pharmacokinetics (PK) of a single 300 mg this compound dose in volunteers with hepatic impairment to matched healthy volunteers [4].

The study concluded that the increased exposure in severe hepatic impairment supports the dose reduction from 300 mg to 200 mg twice daily. No adjustment is needed for mild or moderate impairment, as the increases in exposure were not considered clinically significant [4].

The workflow and key findings of this pivotal study are summarized below:

G Start Study Population: Volunteers with Normal Hepatic Function and Hepatic Impairment (Child-Pugh A/B/C) A1 Single 300 mg Oral Dose of this compound Start->A1 A2 Intensive PK Sampling (Pre-dose to 48 hours post-dose) A1->A2 A3 Bioanalysis: HPLC-MS/MS for this compound and Metabolite ONT-993 A2->A3 B1 PK Data Analysis A3->B1 B2 Key Finding: Exposure Similar to Healthy Volunteers B1->B2 Mild (Child-Pugh A) B3 Key Finding: Exposure Increased (Geometric Mean AUC: 1.15x) B1->B3 Moderate (Child-Pugh B) B4 Key Finding: Exposure Increased (Geometric Mean AUC: 1.61x) B1->B4 Severe (Child-Pugh C) C1 Dosing Recommendation: No Adjustment Needed B2->C1 C2 Dosing Recommendation: No Adjustment Needed B3->C2 C3 Dosing Recommendation: Reduce to 200 mg Twice Daily B4->C3

Detailed Experimental Protocol

For scientists aiming to replicate or build upon these findings, the following details the core methodology from the pivotal Phase 1 PK study [4].

Study Design and Population
  • Design: Open-label, single-dose, parallel-group study.
  • Participants: Volunteers aged 18-75 years with mild, moderate, or severe hepatic impairment (Child-Pugh A, B, or C, respectively) were compared to healthy volunteers matched for sex, age (±10 years), and BMI (±20%).
  • Key Inclusion: Hepatic impairment must have been clinically stable for at least 1 month prior to screening, with volunteers on a stable medication regimen.
Drug Administration and PK Sampling
  • Dosing: A single oral 300 mg dose of this compound was administered with 240 mL of water after at least a 2-hour fast.
  • Blood Sampling: Serial blood samples for PK analysis were collected pre-dose and at 0.5, 1, 2, 3, 4, 6, 8, 12, 16, 24, 36, and 48 hours post-dose.
Bioanalytical Methods
  • Technique: Plasma concentrations of this compound and its primary metabolite ONT-993 were determined using a validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method.
  • Protein Binding: The fraction unbound (fu) of this compound was determined using an equilibrium dialysis procedure with pre-dose plasma from each volunteer.

Important Clinical and Developmental Considerations

  • Managing Elevated Serum Creatinine: this compound inhibits renal tubular transport of creatinine without affecting glomerular function. This leads to a mean increase in serum creatinine (about 32%), which is reversible upon treatment completion. Consider alternative markers of renal function for persistent elevations [1] [5] [2].
  • Critical Drug-Drug Interactions: this compound is predominantly metabolized by CYP2C8. Concomitant use with strong CYP2C8 inhibitors (e.g., gemfibrozil) should be avoided. If unavoidable, the this compound dose should be reduced to 100 mg twice daily [1] [2] [3]. Additionally, avoid concomitant use with strong CYP3A inducers.
  • Safety Monitoring in Real-World Settings: Real-world safety analyses have confirmed the clinical trial safety profile of the this compound-based regimen. These studies highlight the importance of clinical pharmacists in managing drug-drug interactions, which were observed in over a third of patients, and subsequent dose modifications [6].

This compound Metabolism and Disposition Pathway

The following diagram illustrates the key metabolic and elimination pathways of this compound, which underpin the need for dose adjustment in hepatic impairment.

G This compound This compound Metabolism Primary Metabolism (CYP2C8) This compound->Metabolism ONT993 Metabolite: ONT-993 (Much Lower Cytotoxic Potency) Metabolism->ONT993 Biliary Biliary Excretion Metabolism->Biliary Minor Pathways: CYP3A4/5 ONT993->Biliary Feces Eliminated in Feces Biliary->Feces

References

tucatinib administration with food timing guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Food Effect & Pharmacokinetics of Tucatinib

The table below summarizes the key findings from the clinical pharmacology study that investigated the effect of food on this compound absorption.

Parameter Fasted State (Reference) High-Fat Meal Clinical Conclusion
AUC₀–INF (Exposure) Baseline Increased 1.5-fold Not clinically meaningful [1]
Cₘₐₓ (Peak Concentration) Baseline Unaltered Not clinically meaningful [1]
Tₘₐₓ (Time to Peak Concentration) Median 1.5 hours Shifted to 4 hours Not clinically meaningful [1]
Administration Guidance Allowed Allowed Can be taken with or without food [1] [2] [3]

Experimental Protocol: Food-Effect Bioavailability Study

This protocol outlines the key design elements of a clinical study to evaluate the effect of food on the bioavailability of an oral drug, based on the referenced this compound study [1].

  • Objective: To determine the influence of a high-fat, high-calorie meal on the rate and extent of absorption of a single oral dose of this compound.
  • Study Design: A single-dose, open-label, randomized, two-period, two-treatment crossover study.
  • Subjects: Healthy adult participants (e.g., n=11 as in the reference study).
  • Investigational Product: Single oral dose of this compound (300 mg).
  • Treatments:
    • Test (Fed): Administration of this compound within 30 minutes after starting a high-fat, high-calorie meal (approximately 800-1000 calories, with 50-65% of calories from fat).
    • Reference (Fasted): Administration of this compound after an overnight fast of at least 10 hours.
  • Washout Period: A sufficient period (e.g., ≥5 half-lives of the drug) between treatments to prevent carryover effects.
  • Pharmacokinetic (PK) Sampling: Serial blood samples are collected pre-dose and at specified time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72 hours) to characterize the plasma concentration-time profile.
  • Primary PK Parameters:
    • AUC₀–INF: Area under the plasma concentration-time curve from time zero to infinity, measuring total drug exposure.
    • Cₘₐₓ: Maximum observed plasma concentration.
    • Tₘₐₓ: Time to reach Cₘₐₓ.
  • Statistical Analysis: An analysis of variance (ANOVA) is performed on the log-transformed AUC and Cₘₐₓ values. The food effect is considered "not clinically meaningful" if the 90% confidence intervals for the geometric mean ratio (Fed/Fasted) of AUC and Cₘₐₓ fall within a predefined bioequivalence range (typically 80.00% to 125.00%).

Pathway & Decision Framework for this compound Administration

The diagram below illustrates the logical pathway for determining the appropriate administration of this compound, integrating food timing and other critical dosing considerations.

TucatinibAdministration Start This compound Dosing Protocol FoodGuidance Administration with or without food is acceptable Start->FoodGuidance DosingSchedule Dosage: 300 mg orally, twice daily (~12 hours apart) FoodGuidance->DosingSchedule TabletHandling Swallow tablets whole. Do not chew, crush, or split. DosingSchedule->TabletHandling MissedDose If a dose is missed or vomited: Take next dose at the regular time. TabletHandling->MissedDose KeyConsiderations Key Considerations & Modifications MissedDose->KeyConsiderations Box_Considerations Hepatic Impairment (Child-Pugh C): Reduce dose to 200 mg twice daily. Strong CYP2C8 Inhibitors: Avoid or reduce this compound to 100 mg twice daily. Monitor: ALT, AST, Bilirubin every 3 weeks. KeyConsiderations->Box_Considerations

Key Application Notes for Preclinical & Clinical Development

  • Formulation Strategy: The demonstrated lack of a clinically significant food effect simplifies formulation development and patient dosing instructions, as it reduces concerns about variable drug exposure due to prandial state fluctuations [1].
  • Drug Interaction Potential: While food has minimal impact, this compound is a substrate of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) [1]. Co-administration with potent inhibitors or inducers of these transporters should be investigated, as they could potentially alter this compound absorption.
  • Clinical Trial Dosing: In line with the food-effect data, clinical trials like the HER2CLIMB and MOUNTAINEER studies administered this compound without regard to meals, supporting the feasibility and consistency of this approach in the target patient populations [4].
  • Patient-Centric Dosing: The flexibility to take this compound with or without food enhances adherence, which is particularly beneficial for patients on continuous long-term therapy and those with comorbidities that affect appetite or meal timing.

References

Comprehensive Application Notes and Protocols for Managing Tucatinib Drug Interactions in Oncology Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Pharmacology of Tucatinib

This compound is an oral tyrosine kinase inhibitor that specifically targets the human epidermal growth factor receptor 2 (HER2) with high selectivity. This specificity results in fewer off-target effects compared to other kinase inhibitors, particularly causing lower incidence of rash and diarrhea. Approved by the FDA in April 2020, this compound is indicated in combination with trastuzumab and capecitabine for the treatment of adult patients with advanced unresectable or metastatic HER2-positive breast cancer, including those with brain metastases. It has also received accelerated approval for HER2-positive metastatic colorectal cancer under specific conditions. The recommended dosage is 300 mg taken orally twice daily without regard to meals, providing flexible administration in clinical practice [1] [2] [3].

The pharmacological profile of this compound reveals several characteristics relevant to drug interaction potential. This compound is rapidly absorbed after oral administration with a median Tmax of 1-2 hours and demonstrates a half-life of approximately 8.5 hours, supporting twice-daily dosing. The drug exhibits high protein binding (97%) and has a large volume of distribution (1670 L), indicating extensive tissue penetration, including across the blood-brain barrier—a particularly valuable characteristic for treating brain metastases in breast cancer patients. This compound follows linear pharmacokinetics with dose-proportional increases in exposure, and steady-state concentrations are typically achieved within 3-4 days of repeated dosing [1] [4].

Table 1: Key Pharmacological Properties of this compound

Parameter Characteristics Clinical Significance
Primary Indications HER2-positive metastatic breast cancer, HER2-positive metastatic colorectal cancer Used in advanced disease settings after prior therapy failure
Dosing Regimen 300 mg twice daily without regard to food Flexible administration improves adherence
Metabolism CYP2C8 (75%), CYP3A4 (10%) Vulnerable to interactions with inhibitors/inducers of these enzymes
Elimination Feces (86%), Urine (4%) Renal impairment unlikely to significantly affect clearance
Protein Binding 97% Potential for displacement interactions
Half-life 8.5 hours Supports twice-daily dosing regimen

Metabolic Pathways and Interaction Mechanisms

This compound as a Victim Drug

As a substrate of metabolic enzymes, this compound is primarily metabolized by CYP2C8 (75%), with minor contributions from CYP3A4 (10%). The primary metabolite ONT-993 accounts for less than 10% of total pharmacological activity, indicating that this compound itself is primarily responsible for its therapeutic effects. This metabolic profile makes this compound susceptible to interactions with drugs that inhibit or induce these cytochrome P450 enzymes. When concomitantly administered with a strong CYP2C8 inhibitor like gemfibrozil, this compound exposure increases approximately 3-fold, potentially elevating the risk of adverse events. Conversely, coadministration with strong CYP3A inducers such as rifampin decreases this compound exposure by 48%, which may compromise therapeutic efficacy [5] [4].

This compound is also a substrate for the efflux transporters P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP). While this transporter susceptibility has less clinical impact than its metabolic vulnerabilities, it nonetheless represents a potential site for interactions with drugs that modulate these transporters. The absorption of this compound does not appear to be significantly affected by gastric pH alterations, distinguishing it from some other tyrosine kinase inhibitors that require special administration considerations with acid-reducing agents [5].

This compound as a Perpetrator Drug

Perhaps more significantly, this compound acts as a potent perpetrator of drug interactions through its inhibition of various metabolic enzymes and transporters. This compound is a strong CYP3A inhibitor, increasing the exposure of sensitive CYP3A substrates like midazolam by 5.7-fold. It also demonstrates weak inhibition of CYP2C8 and acts as an inhibitor of P-glycoprotein. Additionally, recent in vitro evidence suggests this compound is a broad-spectrum inhibitor of UDP-glucuronosyltransferase (UGT) enzymes, including UGT1A1, 1A3, 1A6, 1A7, 1A8, 1A9, 1A10, 2B15, and 2B17. This UGT inhibition potential may lead to interactions with drugs that rely on glucuronidation as their primary elimination pathway, such as irinotecan, whose active metabolite SN-38 is glucuronidated by UGT1A1 [5] [2].

The following diagram illustrates this compound's dual role in drug interactions, highlighting its relationships with metabolic enzymes and transporters:

G This compound This compound CYP2C8 CYP2C8 (Primary Metabolism) This compound->CYP2C8 Substrate of CYP3A4 CYP3A4 (Secondary Metabolism) This compound->CYP3A4 Substrate of UGTs UGT Enzymes (Inhibition Target) This compound->UGTs Inhibits Pgp P-glycoprotein (Substrate & Inhibitor) This compound->Pgp Substrate of This compound->Pgp Also Inhibits BCRP BCRP (Substrate) This compound->BCRP Substrate of IncreasedSubstrate Increased Substrate Drug Exposure This compound->IncreasedSubstrate Inhibits CYP3A & CYP2C8 IncreasedToxicity Increased this compound Exposure & Toxicity CYP2C8->IncreasedToxicity Inhibited by Strong Inhibitors ReducedEfficacy Reduced this compound Exposure & Efficacy CYP3A4->ReducedEfficacy Induced by Strong Inducers

Clinical Evidence and Drug Interaction Studies

Clinical DDI Studies with this compound

A comprehensive phase I clinical study (NCT03723395) was conducted in healthy volunteers to systematically evaluate this compound's drug interaction potential. This study employed a fixed-sequence design across five parts (A-E) to assess this compound's interactions with specific inhibitors, inducers, and substrates. The study demonstrated that this compound was well tolerated both alone and in combination with the interacting drugs, with no unexpected safety signals emerging from these pharmacokinetically directed interactions [5].

Parts A-C evaluated this compound as the "victim" drug, investigating how its exposure changed when co-administered with known metabolic inhibitors and inducers. When this compound was administered with itraconazole (strong CYP3A4 inhibitor), the area under the concentration-time curve (AUC) increased by approximately 1.3-fold. In contrast, coadministration with gemfibrozil (strong CYP2C8 inhibitor) resulted in a more substantial 3.0-fold increase in this compound exposure, confirming the primary role of CYP2C8 in this compound metabolism. Conversely, when this compound was administered with rifampin (strong CYP3A4/CYP2C8 inducer), its exposure decreased by 48%, highlighting the vulnerability of this compound to enzyme-inducing agents [5].

Parts D-E evaluated this compound as the "perpetrator" drug, examining its effects on standard probe substrates for various enzymes and transporters. The most notable finding was that this compound increased the AUC of midazolam (sensitive CYP3A4 substrate) by 5.7-fold, confirming this compound's classification as a strong CYP3A4 inhibitor. This compound also demonstrated weak inhibition of CYP2C8, increasing repaglinide exposure by 1.4-fold, and exhibited P-glycoprotein inhibition potential, increasing digoxin exposure by 1.3-fold [5].

Table 2: Key Findings from Clinical DDI Studies with this compound

Interacting Drug Mechanism Effect on this compound AUC Effect on Substrate Drug AUC Clinical Recommendation
Gemfibrozil Strong CYP2C8 inhibitor 3.0-fold increase N/A Avoid combination; if unavoidable, reduce this compound to 100 mg twice daily
Rifampin Strong CYP3A4/CYP2C8 inducer 48% decrease N/A Avoid combination due to potential efficacy loss
Itraconazole Strong CYP3A4 inhibitor 1.3-fold increase N/A Monitor for adverse reactions
Midazolam CYP3A4 substrate N/A 5.7-fold increase Avoid sensitive CYP3A4 substrates with narrow therapeutic index
Repaglinide CYP2C8 substrate N/A 1.4-fold increase Monitor for substrate-related toxicity
Digoxin P-gp substrate N/A 1.3-fold increase Consider reducing P-gp substrate dose if narrow therapeutic index
Population Pharmacokinetic Analysis

A population pharmacokinetic analysis was conducted using data from 151 healthy participants and 132 patients with HER2-positive metastatic breast cancer or metastatic colorectal cancer. The analysis developed a two-compartment model with linear elimination and first-order absorption preceded by a lag time that adequately described this compound pharmacokinetic profiles. Tumor type was identified as a statistically significant covariate affecting this compound bioavailability and clearance, resulting in a 1.2-fold and 2.1-fold increase in this compound steady-state exposure (AUC) in HER2-positive metastatic colorectal cancer and HER2-positive metastatic breast cancer patients, respectively, compared with healthy participants [4].

This population analysis confirmed that no clinically meaningful impact on this compound exposure was observed based on age, body weight, race, or mild to moderate renal or hepatic impairment. Consequently, no dose adjustments are necessary for these factors. However, patients with severe hepatic impairment (Child-Pugh C) require a dose reduction to 200 mg twice daily due to potentially increased exposure. The analysis also demonstrated that the approved 300 mg twice-daily dose provides consistent exposure across patient populations, supporting its broad applicability without need for individualized titration based on demographic factors [4].

Experimental Protocols for DDI Assessment

In Vitro Inhibition Screening Protocol

Objective: To systematically evaluate the inhibitory potential of this compound against major cytochrome P450 enzymes and UDP-glucuronosyltransferases (UGTs) using human liver microsomes and recombinant enzyme systems.

Materials and Reagents:

  • Human liver microsomes (pooled from ≥50 donors) or recombinant UGT enzymes
  • This compound (test compound) dissolved in DMSO (final concentration ≤0.1%)
  • Substrate probes: phenacetin (CYP1A2), bupropion (CYP2B6), amodiaquine (CYP2C8), diclofenac (CYP2C9), dextromethorphan (CYP2D6), midazolam (CYP3A4/5)
  • UGT substrates: estradiol (UGT1A1), chenodeoxycholic acid (UGT1A3), serotonin (UGT1A6), propofol (UGT1A9)
  • Cofactors: NADPH (for CYP), UDPGA (for UGT)
  • Stopping agents: acetonitrile with internal standard

Methodology:

  • Incubation Conditions: Prepare reaction mixtures containing liver microsomes (0.1-0.5 mg/mL) or recombinant UGTs, appropriate buffer, and this compound at multiple concentrations (typically 0.1-100 μM)
  • Pre-incubation: Pre-incubate this compound with microsomes and cofactor for 5 minutes at 37°C
  • Reaction Initiation: Start reactions by adding substrate at approximate Km concentration
  • Reaction Termination: Stop reactions at predetermined timepoints with ice-cold acetonitrile
  • Sample Analysis: Quantify metabolite formation using LC-MS/MS with appropriate calibration standards

Data Analysis:

  • Calculate residual enzyme activity compared to vehicle control
  • Generate concentration-response curves and determine IC50 values
  • Classify inhibition potency according to FDA guidelines (strong: IC50 <1 μM; moderate: 1-10 μM; weak: >10 μM)
  • For time-dependent CYP3A4 inhibition, include a 30-minute pre-incubation with NADPH

This protocol successfully identified this compound as a strong CYP3A4 inhibitor (IC50 <1 μM) and weak CYP2C8 inhibitor (IC50 >10 μM), while also revealing its broad-spectrum inhibition of multiple UGT enzymes [2].

Clinical DDI Study Design Protocol

Objective: To evaluate the effects of cytochrome P450 inhibitors and inducers on this compound pharmacokinetics (victim potential) and the effects of this compound on probe substrate pharmacokinetics (perpetrator potential) in healthy volunteers.

Study Design Overview: This phase I, multicenter, open-label, fixed-sequence study (NCT03723395) was conducted in five parts with healthy adult participants aged 18-65 years. Participants were confined to the clinical research center during treatment periods and key pharmacokinetic sampling periods. The study protocol was approved by an institutional review board, and all participants provided written informed consent [5].

Parts A-C (this compound as Victim):

  • Part A (CYP3A4 inhibition): Participants received a single 300 mg dose of this compound on days 1 and 6, with itraconazole 200 mg administered twice daily on day 3 and once daily on days 4-7
  • Part B (CYP induction): Participants received a single 300 mg dose of this compound on days 1 and 10, with rifampin 600 mg once daily on days 3-11
  • Part C (CYP2C8 inhibition): Participants received a single 300 mg dose of this compound on days 1 and 7, with gemfibrozil 600 mg twice daily on days 3-8

Parts D-E (this compound as Perpetrator):

  • Part D (CYP inhibition): Participants received single doses of repaglinide (CYP2C8 probe) on days 1 and 11, tolbutamide (CYP2C9 probe) and midazolam (CYP3A4 probe) on days 2 and 12, with this compound 300 mg twice daily on days 4-13
  • Part E (P-gp inhibition): Participants received a single dose of digoxin (P-gp probe) on days 1 and 15, with this compound 300 mg twice daily on days 8-21

Pharmacokinetic Assessments:

  • Intensive blood sampling for up to 72 hours after probe drug administration
  • Primary endpoints: AUC0-inf, Cmax, half-life for this compound and probe substrates
  • Statistical analysis using mixed-effects models with geometric mean ratios and 90% confidence intervals

Safety Monitoring:

  • Continuous monitoring of adverse events, vital signs, and clinical laboratory parameters
  • Documentation of all adverse events with severity grading according to CTCAE criteria

Clinical Management and Mitigation Strategies

Management of Specific Drug Interactions

Based on the comprehensive DDI assessment, the following clinical management strategies are recommended for this compound:

Interactions Affecting this compound Concentrations:

  • Strong CYP3A Inducers: Avoid concomitant use with strong CYP3A inducers (e.g., rifampin, carbamazepine, phenytoin, St. John's wort). If coadministration is unavoidable, monitor closely for reduced efficacy. Alternative agents without enzyme-inducing properties should be considered [5] [6].
  • Strong CYP2C8 Inhibitors: Avoid concomitant use with strong CYP2C8 inhibitors (e.g., gemfibrozil). If coadministration is unavoidable, reduce the this compound dose to 100 mg twice daily. After discontinuing the strong CYP2C8 inhibitor, resume the previous this compound dose after 3 elimination half-lives of the inhibitor [5] [6].
  • Moderate CYP2C8 Inhibitors: Increased monitoring for this compound-related adverse events is recommended with moderate CYP2C8 inhibitors (e.g., trimethoprim), though no dose adjustment is required [7].

Interactions Affected by this compound:

  • CYP3A Substrates: Avoid concomitant use of this compound with sensitive CYP3A substrates where minimal concentration changes may lead to serious toxicities (e.g., alfentanil, cyclosporine, dihydroergotamine, ergotamine, fentanyl, pimozide, quinidine, sirolimus, tacrolimus). If coadministration is unavoidable, reduce the substrate dose according to its prescribing information [5] [6].
  • P-gp Substrates: Consider reducing the dosage of P-gp substrates with narrow therapeutic windows (e.g., digoxin, dabigatran) where minimal concentration changes may lead to serious adverse reactions [5].
  • UGT Substrates: Exercise caution with drugs that are primarily metabolized by UGT enzymes, particularly UGT1A1 substrates like irinotecan, as this compound demonstrates broad-spectrum UGT inhibition in vitro [2].
Special Population Considerations

Hepatic Impairment:

  • No dose adjustment is necessary for patients with mild or moderate hepatic impairment (Child-Pugh A or B)
  • For patients with severe hepatic impairment (Child-Pugh C), the recommended this compound dose is 200 mg twice daily due to potentially increased exposure [6] [7]

Renal Impairment:

  • No dose adjustment is necessary for patients with mild to moderate renal impairment
  • Use of this compound in combination with capecitabine and trastuzumab is not recommended in patients with severe renal impairment (CrCl <30 mL/min) because capecitabine is contraindicated in these patients [6] [7]

Elderly Patients:

  • No dose adjustment is required based on age alone
  • However, elderly patients may be more susceptible to adverse reactions such as diarrhea, nausea, and vomiting, warranting closer monitoring [3]

The following decision pathway provides a systematic approach to managing this compound therapy in clinical practice:

G Start Patient Requires This compound Therapy Step1 Comprehensive Medication Reconciliation Start->Step1 Step2 Screen for CYP3A/CYP2C8 Inhibitors & Inducers Step1->Step2 Step3 Evaluate for Narrow Therapeutic Index CYP3A/P-gp Substrates Step2->Step3 Step4 Assess Organ Function & Comorbidities Step3->Step4 Decision1 Strong CYP3A Inducer Present? Step4->Decision1 Action1 AVOID Combination Consider Alternative Agent Decision1->Action1 Yes Decision2 Strong CYP2C8 Inhibitor Present? Decision1->Decision2 No Monitor Initiate Therapy with Routine Monitoring Action1->Monitor Action2 Reduce this compound to 100 mg BID or Avoid Decision2->Action2 Yes Decision3 Sensitive CYP3A Substrate with Narrow TI Present? Decision2->Decision3 No Action2->Monitor Action3 AVOID or Reduce Substrate Dose Decision3->Action3 Yes Decision4 Severe Hepatic Impairment? Decision3->Decision4 No Action3->Monitor Action4 Reduce this compound to 200 mg BID Decision4->Action4 Yes Decision4->Monitor No

Conclusion and Future Perspectives

This compound represents an important advancement in the treatment of HER2-positive cancers, but its complex drug interaction profile requires careful management in clinical practice and thoughtful consideration during drug development. As a substrate of CYP2C8 and strong inhibitor of CYP3A, this compound has both victim and perpetrator properties that necessitate comprehensive DDI assessment. The strategies outlined in these application notes provide a framework for evaluating and managing these interactions throughout the drug development process and in clinical use.

Future research directions should focus on prospective validation of the proposed management strategies in real-world patient populations, who often have more complex medication regimens than clinical trial participants. Additionally, further investigation is warranted into the clinical significance of this compound's UGT inhibition potential, particularly with commonly co-prescribed medications that undergo glucuronidation. As the use of this compound expands into earlier lines of therapy and other HER2-positive malignancies, ongoing evaluation of its interaction potential with emerging anticancer therapies will be essential for optimizing patient outcomes.

The protocols and management strategies presented herein should be incorporated into systematic medication reconciliation processes for all patients receiving this compound therapy. This approach, combined with appropriate patient education about potential interactions with over-the-counter medications and herbal supplements, will help maximize the therapeutic benefits of this compound while minimizing the risk of adverse events resulting from drug interactions.

References

Introduction to Tucatinib and the Rationale for TDM

Author: Smolecule Technical Support Team. Date: February 2026

Tucatinib is an oral, highly selective tyrosine kinase inhibitor (TKI) of HER2, approved in combination regimens for advanced HER2-positive breast cancer and colorectal cancer [1] [2]. Its use is particularly notable in patients with brain metastases [3] [2].

The primary rationale for TDM of this compound stems from its significant pharmacokinetic variability and potential for clinically critical DDIs [4] [5].

  • Metabolism and Transport: this compound is metabolized predominantly by CYP2C8 (~75%) and to a lesser extent by CYP3A4 (~10%) [5]. It also acts as an inhibitor of CYP3A, CYP2C8, and the efflux transporter P-glycoprotein (P-gp) [4].
  • Exposure Variability: Population PK analyses have shown that this compound exposure is highly variable. Steady-state exposure in patients with metastatic breast cancer is 2.1-fold higher than in healthy volunteers [5].
  • Impact of DDIs: Concomitant use with enzyme inducers or inhibitors can drastically alter this compound concentrations. For instance, the strong CYP3A4/CYP2C8 inducer rifampin decreased this compound exposure by 48%, while the strong CYP2C8 inhibitor gemfibrozil increased its exposure by 3.0-fold [4].

Key Pharmacokinetic Parameters and Drug-Drug Interactions

Establishing a TDM program requires a thorough understanding of the drug's PK profile and interaction potential. The tables below summarize the core parameters and major interactions for this compound.

Table 1: Key Pharmacokinetic Parameters of this compound

Parameter Value / Characterization Clinical Significance / Notes
Primary Metabolizing Enzymes CYP2C8 (~75%), CYP3A4 (~10%) [5] Basis for interactions with CYP2C8/CYP3A4 inducers/inhibitors.
Transporters Substrate of P-gp and BCRP; Inhibitor of P-gp [4] [6] Potential for interactions with transporter substrates.
Time to Cmax (Tmax) 1-2 hours (after a single 300 mg dose) [5] Rapid absorption.
Elimination Feces (~86%), Urine (~4%) [5] Renal impairment unlikely to significantly impact PK; severe hepatic impairment requires dose reduction [6].
Food Effect None clinically significant [5] Can be administered without regard to food.
Protein Binding > 99% [3] High; unbound fraction is pharmacologically active.

Table 2: Clinically Relevant Drug-Drug Interactions of this compound

Interacting Drug Effect on this compound PK Effect on Interacting Drug's PK Clinical Management Recommendation
Strong CYP2C8 Inhibitors (e.g., Gemfibrozil) ↑ AUC by 3.0-fold [4] - Avoid concomitant use. If unavoidable, reduce this compound dose to 100 mg twice daily [6].
Strong CYP3A4 Inhibitors (e.g., Itraconazole) ↑ AUC by 1.3-fold [4] - Monitor for increased this compound adverse effects.
Strong CYP3A4/CYP2C8 Inducers (e.g., Rifampin) ↓ AUC by 48% [4] - Avoid concomitant use due to risk of reduced efficacy [4] [6].
Sensitive CYP3A4 Substrates (e.g., Midazolam) - ↑ Midazolam AUC by 5.7-fold [4] Avoid co-administration with sensitive CYP3A4 substrates with a narrow therapeutic index [4].
P-gp Substrates (e.g., Digoxin) - ↑ Digoxin AUC by 1.3-fold [4] Consider reducing the dose of narrow therapeutic index P-gp substrates [4].

Protocol for Therapeutic Drug Monitoring of this compound

This protocol outlines a standardized approach for TDM sample collection, analysis, and data interpretation in clinical practice or research.

Indications for TDM

TDM should be considered in the following scenarios:

  • Concomitant use of medications with a known potential for DDIs (see Table 2).
  • Unexplained severe adverse events (e.g., Grade 3/4 diarrhea or hepatotoxicity) [2] [6].
  • Suspected therapeutic failure or disease progression.
  • Presence of moderate to severe hepatic impairment [6].
  • As part of a structured clinical research protocol.
Sample Collection and Timing
  • Trough Concentration (Ctrough): Collect blood sample immediately before the next scheduled dose at steady-state. Steady-state is typically reached after approximately 3-4 days of twice-daily dosing.
  • Sample Type: Collect 4-5 mL of venous blood into a tube containing K2- or K3-EDTA as an anticoagulant.
  • Handling: Centrifuge the sample to separate plasma and store at -20°C or -70°C until analysis to ensure stability.
Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for its high sensitivity, specificity, and throughput. The following is a generalized protocol.

  • Materials:

    • Analytical Standards: this compound and its stable isotope-labeled internal standard (e.g., this compound-d4).
    • Mobile Phases: A) 0.1% Formic Acid in Water; B) 0.1% Formic Acid in Acetonitrile or Methanol.
    • Equipment: UHPLC system coupled to a triple-quadrupole mass spectrometer.
  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of human plasma.
    • Add internal standard working solution.
    • Precipitate proteins with 150 µL of ice-cold acetonitrile.
    • Vortex mix vigorously and centrifuge at high speed.
    • Dilute the supernatant with water and transfer to an autosampler vial for analysis.
  • Chromatographic and Mass Spectrometric Conditions:

    • Column: C18 reversed-phase column.
    • Gradient: Use a gradient elution to separate this compound from matrix interferences.
    • Ionization: Electrospray Ionization (ESI) positive mode.
    • Mass Transition: Monitor the specific precursor ion → product ion transition for this compound and the internal standard using Multiple Reaction Monitoring (MRM).
  • Method Validation: The method must be validated per regulatory guidelines for selectivity, sensitivity, linearity, accuracy, precision, and matrix effects.

The workflow for this analytical process is summarized in the following diagram:

G start Start: Plasma Sample step1 Add Internal Standard start->step1 step2 Protein Precipitation with ACN step1->step2 step3 Vortex and Centrifuge step2->step3 step4 Collect Supernatant step3->step4 step5 Dilute and Inject (LC-MS/MS) step4->step5 step6 MRM Quantification step5->step6 end Report Concentration step6->end

Data Interpretation and Clinical Decision Making
  • Therapeutic Target: A population PK model can be used to derive individual PK parameters and estimate AUC from a trough concentration [5]. The therapeutic range should be defined based on exposure-response relationships from clinical trials.
  • Managing High Exposure: If the measured concentration is above the target range and the patient is experiencing toxicity, consider:
    • Reviewing concomitant medications for CYP2C8/CYP3A4 inhibitors.
    • Implementing a this compound dose reduction (e.g., from 300 mg to 250 mg twice daily) [6].
  • Managing Low Exposure: If the concentration is subtherapeutic, consider:
    • Reviewing for adherence issues or vomiting after dose.
    • Screening for concomitant use of CYP3A/CYP2C8 inducers.
    • If no interacting drugs are found and the patient is tolerating treatment, a dose escalation may be considered within a clinical trial setting.

The clinical decision pathway based on TDM results is illustrated below:

G start TDM Result Available decision1 Concentration within therapeutic range? start->decision1 action_ok Continue current dose and monitoring schedule decision1->action_ok Yes action_high Concentration High decision1->action_high No, High action_low Concentration Low decision1->action_low No, Low sub_high1 Check for ADRs (Diarrhea, Hepatotoxicity) action_high->sub_high1 sub_low1 Assess Clinical Efficacy action_low->sub_low1 sub_high2 Check for CYP2C8/3A4 Inhibitors sub_high1->sub_high2 sub_high3 Consider Dose Reduction sub_high2->sub_high3 sub_low2 Check for CYP3A/2C8 Inducers and Adherence sub_low1->sub_low2 sub_low3 Consider Dose Escalation (if tolerated) sub_low2->sub_low3

Future Perspectives and Conclusion

The application of TDM for this compound is poised to evolve with ongoing research. Key future directions include:

  • Defining the Therapeutic Window: More robust data are needed to formally establish the specific AUC or Ctrough ranges associated with optimal efficacy and minimal toxicity.
  • CNS Penetration: Physiologically-based pharmacokinetic (PBPK) modeling suggests this compound achieves sufficient concentrations in the brain to inhibit HER2 [3]. TDM coupled with modeling could be crucial for personalizing treatment of brain metastases.
  • Expanding Combinations: Preclinical data show this compound enhances the efficacy of ado-trastuzumab emtansine (T-DM1) by increasing HER2 internalization and ADC catabolism [7]. TDM could ensure optimal this compound exposure in these novel combinations.
  • Novel Biomarkers: Research into biomarkers beyond HER2 amplification, such as specific HER2 mutations, may help identify patient subgroups that derive exceptional benefit from this compound, further refining the need for TDM [8].

References

Table 1: Summary of Tucatinib Efficacy in Preclinical Models

Author: Smolecule Technical Support Team. Date: February 2026

Cancer Type Model System Key Findings Combination Treatment Reference
Breast Cancer HER2-overexpressing cell lines (BT474, ZR7530, HCC1954) Significantly decreased metabolic activity, proliferation, clonogenicity; enhanced apoptosis and delayed repair of radiation-induced DNA damage. Irradiation (IR) [1]
Breast Cancer HER2-overexpressing cell lines In PI3KCA-mutated HCC1954 line, adding alpelisib (PI3KCA inhibitor) further decreased clonogenicity. Irradiation (IR) + Alpelisib (ALP) [1]
Colorectal Cancer (CRC) & Non-Small Cell Lung Cancer (NSCLC) HER2-overexpressing cell lines (CRC: LS411N, DLD1; NSCLC: DV90, NCI-H1781) Combination with IR led to stronger inhibition of metabolic activity and proliferation. Higher TUC concentrations (~10x) than in BC were needed for significant effects. Irradiation (IR) [1]
Various HER2-mutated Solid Tumors Patient-derived xenograft (PDX) tumor models Tucatinib in combination with trastuzumab showed antitumor activity. Trastuzumab [2] [3]

Proposed Experimental Protocols

Here are detailed methodologies for key experiments evaluating this compound's efficacy, based on the protocols used in the cited research.

Protocol 1: Evaluating Clonogenic Survival Post-Tucatinib and Irradiation

This protocol assesses the long-term reproductive capacity of cancer cells after treatment, a key measure of radiosensitization.

  • 1. Cell Seeding: Seed cells at low density in appropriate culture dishes (e.g., 6-well plates) and allow them to attach for 24 hours [1].
  • 2. Drug Treatment: Prepare a working solution of this compound in culture medium. Treat cells with the desired concentration of this compound. A DMSO control must be included [1].
  • 3. Irradiation: Irradiate cells using an X-ray machine at a dose rate of approximately 1.27-1.91 Gy/min. Apply a single dose (e.g., 8 Gy for CRC/NSCLC) or fractionated doses (e.g., 4 x 2 Gy on consecutive days for BC) [1].
  • 4. Incubation: After treatment, return cells to the incubator and allow them to grow for 1-3 weeks to form colonies [1].
  • 5. Fixing and Staining: Aspirate the medium, fix cells with a mixture of methanol and acetic acid (3:1), and stain with crystal violet [1].
  • 6. Analysis: Count colonies (typically defined as >50 cells). Calculate the plating efficiency and surviving fraction. Compare the survival curves of combination treatment against irradiation or drug alone [1].
Protocol 2: Analyzing DNA Damage Repair (γH2AX Assay)

This protocol measures the formation and repair of DNA double-strand breaks, a critical aspect of radiation-induced cell death.

  • 1. Cell Culture and Treatment: Seed cells in chamber slides. After 24 hours, treat with this compound and/or irradiate as described in Protocol 1 [1].
  • 2. Fixation and Permeabilization: At designated time points post-treatment (e.g., 0.5h, 24h), rinse cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.2% Triton X-100 [1].
  • 3. Immunofluorescence Staining:
    • Block cells with a suitable blocking serum.
    • Incubate with a primary antibody against phosphorylated histone H2AX (γH2AX).
    • Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).
    • Counterstain nuclei with DAPI and mount coverslips [1].
  • 4. Microscopy and Quantification: Image cells using a fluorescence microscope. Count the number of γH2AX foci per nucleus in at least 50 cells per experimental condition. A slower decrease in foci over time in the combination group indicates delayed DNA damage repair [1].

Experimental Workflow and Signaling Pathways

The following diagrams outline the general workflow for a combination therapy study and the core HER2 signaling pathway targeted by this compound.

workflow CellPlating Cell Seeding & Plating DrugTreatment Drug Treatment (this compound, etc.) CellPlating->DrugTreatment Irradiation Irradiation (IR) DrugTreatment->Irradiation Incubation Incubation for Colony Formation Irradiation->Incubation Analysis Analysis: Clonogenic Assay, γH2AX, etc. Incubation->Analysis

Experimental workflow for this compound combination therapy studies

pathway HER2 HER2 Dimerization Dimerization HER2->Dimerization TK Phosphorylation TK Phosphorylation Dimerization->TK Phosphorylation PI3K/AKT & Ras/MAPK PI3K/AKT & Ras/MAPK TK Phosphorylation->PI3K/AKT & Ras/MAPK Cell Proliferation & Survival Cell Proliferation & Survival PI3K/AKT & Ras/MAPK->Cell Proliferation & Survival This compound This compound This compound->TK Phosphorylation  Inhibits

HER2 signaling pathway and this compound mechanism

Key Research Implications

  • Treatment Sequencing is Critical: The order of administration matters. Data suggests that applying irradiation before this compound yields superior anti-tumor effects compared to the reverse sequence [1].
  • Overcoming Resistance in Non-Breast Cancers: The lower sensitivity of CRC and NSCLC cell lines to this compound suggests that tumor promotion in these entities may be less dependent on HER2. Combining this compound with inhibitors targeting other driver mutations (e.g., alpelisib for PIK3CA mutations) presents a viable strategy to overcome this partial resistance [1].
  • Translation to Clinical Settings: Preclinical findings in HER2-mutated models provided the rationale for the subsequent SGNTUC-019 clinical trial. This trial demonstrated a confirmed objective response rate of 41.9% in heavily pretreated patients with HER2-mutated metastatic breast cancer, validating the preclinical hypothesis [2] [3].

References

Comprehensive Application Notes and Protocols for Tucatinib in HER2-Positive Breast Cancer Brain Metastases

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Significance

HER2-positive breast cancer demonstrates a concerning propensity for central nervous system (CNS) metastasis, with approximately 35-50% of patients developing brain metastases during their disease course [1]. This high incidence reflects both the aggressive biology of HER2-positive disease and the limited penetration of many targeted therapies across the blood-brain barrier (BBB). The development of brain metastases historically portended a poor prognosis, with traditional systemic therapies demonstrating limited efficacy against established CNS lesions. Tucatinib (TUKYSA) represents a significant advancement in this challenging clinical scenario, offering a highly selective HER2-directed tyrosine kinase inhibitor with demonstrated activity in the CNS and proven survival benefits in patients with established brain metastases [2].

The clinical development of this compound has been particularly notable for its intentional inclusion of patients with brain metastases, including those with active, progressing lesions who are typically excluded from most oncology trials. This inclusive trial design has generated robust evidence regarding this compound's efficacy specifically in the CNS compartment, addressing a critical unmet need in HER2-positive breast cancer management. The HER2CLIMB trial, which served as the basis for regulatory approval, demonstrated that the addition of this compound to trastuzumab and capecitabine significantly improved outcomes not only systemically but specifically for patients with brain metastases, reducing the risk of intracranial progression or death by 68% compared to the control arm [2].

Clinical Trial Evidence and Efficacy Data

Key Findings from HER2CLIMB

The HER2CLIMB trial (NCT02614794) was a pivotal, randomized, double-blind, placebo-controlled study that established the efficacy of this compound in HER2-positive metastatic breast cancer. This trial enrolled 612 patients with HER2-positive metastatic breast cancer previously treated with trastuzumab, pertuzumab, and T-DM1. A notable 48% of participants (n=291) had brain metastases at baseline, including those with active (untreated or progressing) lesions, making this one of the first trials to systematically include this challenging patient population [2]. Patients were randomized 2:1 to receive this compound or placebo in combination with trastuzumab and capecitabine. The trial met all primary and secondary endpoints, with particularly impressive results in the brain metastasis subgroup.

Table 1: Key Efficacy Endpoints from HER2CLIMB Trial in Patients with Brain Metastases

Endpoint This compound Arm Control Arm Hazard Ratio P-value
Median CNS-PFS 9.9 months 4.2 months 0.32 (95% CI: 0.22-0.48) <0.0001
Median OS 18.1 months 12.0 months 0.58 (95% CI: 0.40-0.85) 0.005
Intracranial ORR 47.3% 20.0% - 0.03
Risk of Intracranial Progression/Death - - 68% reduction <0.0001

In an exploratory follow-up analysis conducted with a data cutoff of February 8, 2021, the survival benefit in patients with brain metastases was maintained, with a median overall survival of 21.6 months in the this compound arm compared to 12.5 months in the control arm (HR=0.60; 95% CI: 0.44-0.81) [3]. Additionally, the this compound regimen demonstrated significant delay in the time to development of new brain lesions. In the total population, the risk of developing new brain lesions as the first site of progression was substantially reduced with the this compound-containing regimen [3].

Real-World Evidence

Recent real-world evidence has corroborated the clinical trial findings, demonstrating the effectiveness of this compound-based regimens in routine practice. A 2025 retrospective study analyzing data from two large US healthcare claims databases (MarketScan and Komodo) included 586 patients receiving this compound-based therapy, with 70.4-73.3% having brain metastases [4]. The study reported a median real-world time to treatment discontinuation of 7.4-9.0 months across the databases, with median follow-up of 9.7-10.3 months. Importantly, this real-world analysis included patients who had received prior trastuzumab deruxtecan (T-DXd), demonstrating this compound's activity even after progression on newer antibody-drug conjugates. In the post-T-DXd cohort (n=60 across both databases), the median real-world time to discontinuation was 4.8-5.5 months, supporting this compound's role in later-line therapy [4].

Treatment Protocols and Dosing Guidelines

Recommended Dosing Regimen

The standard this compound-based regimen for HER2-positive metastatic breast cancer with brain metastases consists of triple combination therapy:

  • This compound: 300 mg orally twice daily with or without food [5]
  • Trastuzumab: Refer to full prescribing information for dosing (typically 8 mg/kg loading dose followed by 6 mg/kg IV every 3 weeks, or subcutaneous formulation) [5]
  • Capecitabine: Refer to full prescribing information for dosing (typically 1000 mg/m² orally twice daily on days 1-14 of a 21-day cycle) [5]

Treatment should continue until disease progression or unacceptable toxicity. This compound tablets should be swallowed whole and not chewed, crushed, or split. If a dose is missed or vomiting occurs, the next dose should be taken at the regularly scheduled time [5].

Dose Modification Guidelines

Dose modifications are essential for managing adverse events while maintaining treatment efficacy. The following dose reduction schedule is recommended for this compound:

Table 2: this compound Dose Modification Schedule for Adverse Reactions

Dose Reduction Recommended Dose Administration
Starting Dose 300 mg Twice daily
First Reduction 250 mg Twice daily
Second Reduction 200 mg Twice daily
Third Reduction 150 mg Twice daily

Permanent discontinuation is recommended for patients unable to tolerate 150 mg twice daily. In the HER2CLIMB trial, 21% of patients required this compound dose reductions, while only 6% permanently discontinued due to adverse reactions [5].

Special Population Considerations
  • Hepatic Impairment: For patients with severe hepatic impairment (Child-Pugh C), the recommended starting dose is 200 mg twice daily [5]
  • Drug Interactions:
    • Avoid concomitant use of strong CYP3A and moderate CYP2C8 inducers
    • With strong CYP2C8 inhibitors: Reduce this compound to 100 mg twice daily
    • With moderate CYP2C8 inhibitors: Increase monitoring for toxicity
    • With CYP3A substrates: Consider dosage reduction of sensitive substrates
    • With P-gp substrates: Consider dosage reduction of narrow therapeutic index substrates [5]

Safety Management and Monitoring Protocols

Key Safety Considerations

Based on the HER2CLIMB safety population, the following adverse reactions require vigilant monitoring and proactive management:

  • Diarrhea: Occurred in 81% of patients receiving the this compound regimen (12% Grade 3, 0.5% Grade 4). The median time to onset was 12 days, and median time to resolution was 8 days. Diarrhea led to dose reduction in 6% of patients and discontinuation in 1% [5].

    Management Protocol: Implement antidiarrheal treatment (e.g., loperamide) at first signs of diarrhea. For severe or persistent diarrhea, consider diagnostic workup to exclude infectious causes. Based on severity, interrupt this compound, then dose reduce or permanently discontinue.

  • Hepatotoxicity: Elevated AST (>5×ULN) occurred in 6% and ALT (>5×ULN) in 8% of patients. Bilirubin elevation (>3×ULN) occurred in 1.5% [5].

    Monitoring Protocol: Check liver function tests (ALT, AST, bilirubin) before initiation, every 3 weeks during treatment, and as clinically indicated. For hepatotoxicity, interrupt then dose reduce or permanently discontinue based on severity.

  • Embryo-Fetal Toxicity: this compound can cause fetal harm. Advise pregnant women of potential risk. Counsel females and males with female partners of reproductive potential to use effective contraception during treatment and for at least 1 week after the last dose [5].

Laboratory Monitoring Schedule

Table 3: Recommended Safety Monitoring Protocol

Parameter Baseline During Treatment As Clinically Indicated
Liver Function ALT, AST, Bilirubin Every 3 weeks Yes
Renal Function Serum Creatinine Periodically Yes
Diarrhea Assessment - At each visit For symptoms
Pregnancy Status For reproductive potential - -

In HER2CLIMB, the mean increase in serum creatinine was 32% within the first 21 days of treatment, which persisted throughout treatment but was reversible upon completion. Consider alternative markers of renal function if persistent elevations occur [5].

Mechanism of Action and Pharmacologic Properties

This compound's efficacy in brain metastases stems from its unique pharmacologic profile and mechanism of action. As a highly selective tyrosine kinase inhibitor (TKI) targeting the intracellular domain of HER2, this compound demonstrates minimal off-target inhibition of EGFR, which may contribute to its favorable toxicity profile compared to earlier-generation TKIs [6]. This selectivity is particularly important for minimizing EGFR-mediated adverse events such as rash and diarrhea.

The small molecule structure and physicochemical properties of this compound enable enhanced penetration of the blood-brain barrier, achieving therapeutic concentrations in the CNS compartment that are sufficient to inhibit HER2-driven tumor growth [6]. Preclinical studies have demonstrated that this compound effectively crosses the BBB, with brain-to-plasma ratios supporting CNS activity. Furthermore, this compound maintains its activity against HER2 even in the presence of the P-glycoprotein efflux pump, which often limits CNS penetration of other targeted therapies.

The diagram below illustrates this compound's mechanism of action in HER2-positive breast cancer brain metastases:

G HER2 HER2 Dimerization Dimerization HER2->Dimerization Signaling Signaling Dimerization->Signaling Proliferation Proliferation Signaling->Proliferation Survival Survival Signaling->Survival Metastasis Metastasis Signaling->Metastasis This compound This compound This compound->HER2 Inhibits BBB BBB BBB->this compound Penetrates CNS CNS CNS->BBB Protected by

Diagram 1: this compound's mechanism of action showing HER2 inhibition and BBB penetration

The combination of this compound with trastuzumab provides dual HER2 blockade through complementary mechanisms—this compound inhibiting the intracellular tyrosine kinase domain and trastuzumab binding the extracellular domain. This dual targeting results in enhanced antitumor activity through more complete suppression of HER2 signaling pathways, particularly the PI3K-Akt cascade, which drives tumor cell proliferation and survival [6]. The addition of capecitabine provides cytotoxic activity against cancer cells with compromised DNA synthesis due to HER2 pathway inhibition.

Emerging Research and Future Directions

Novel Combination Strategies

Recent preclinical investigations have explored innovative combination strategies to enhance this compound's efficacy against established brain metastases. A particularly promising approach involves combining this compound with engineered neural stem cells (NSCs). Research published in 2021 demonstrated that LM-NSC008 neural stem cells engineered to secrete anti-HER2 antibodies (LM008-HER2Ab) could be combined with this compound to provide enhanced therapeutic benefit in preclinical models of HER2+ breast cancer brain metastasis [6].

Experimental Protocol - NSC-Tucatinib Combination Study:

  • Cell Engineering: LM008 human neural stem cells were transduced with lentiviral vectors containing cDNA sequences for anti-HER2 antibodies using PLVX-IRES-ZsGreen1 plasmid and Lenti-X Packaging Single Shots [6]
  • In Vitro Assessment: Secreted antibodies were tested for their ability to inhibit the PI3K-Akt signaling pathway in HER2+ breast cancer cell lines (BT474-Br, AU565) [6]
  • In Vivo Modeling: Intracranial xenograft models were established using HER2+ breast cancer cells. Mice received either: (1) Control, (2) LM008-HER2Ab cells alone, (3) this compound alone, or (4) Combination therapy [6]
  • Results: The combination therapy demonstrated significantly improved survival compared to either monotherapy approach, providing proof-of-concept for localized antibody delivery combined with systemic kinase inhibition [6]
Sequencing in the Evolving Treatment Landscape

With the approval of multiple HER2-targeted agents, including antibody-drug conjugates like trastuzumab deruxtecan (T-DXd), optimal sequencing strategies have become an active area of investigation. Current guidelines position this compound-based regimens as preferred options in the second-line and later settings, particularly for patients with brain metastases [4]. The 2025 real-world analysis confirmed that this compound retains clinical activity even in patients who have progressed on T-DXd, with a median treatment duration of 4.8-5.5 months in this heavily pretreated population [4].

Ongoing clinical trials are exploring this compound in earlier lines of therapy, in combination with novel agents including immunotherapy, and as a potential adjuvant treatment for high-risk patients. The remarkable CNS activity observed in HER2CLIMB has also prompted investigation of this compound in other HER2-driven cancers with CNS involvement [7].

Conclusion

This compound represents a significant advancement in the management of HER2-positive breast cancer brain metastases, addressing a critical unmet need in this challenging patient population. The robust efficacy demonstrated in HER2CLIMB, combined with manageable toxicity and convenient oral administration, establishes the this compound-trastuzumab-capecitabine regimen as a standard of care for patients with HER2-positive metastatic breast cancer and brain involvement. The comprehensive protocols outlined herein provide researchers and clinicians with practical guidance for implementing this treatment approach, while emerging research directions offer promising avenues for further enhancing outcomes through novel combinations and optimized sequencing in the evolving therapeutic landscape.

References

Comprehensive Clinical Trial Design and Protocols for Tucatinib in HER2-Positive Cancers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Tucatinib is an orally administered, highly selective tyrosine kinase inhibitor (TKI) that targets the intracellular domain of human epidermal growth factor receptor 2 (HER2). Unlike other HER2-targeted TKIs, this compound demonstrates exceptional selectivity for HER2 over epidermal growth factor receptor (EGFR), which potentially minimizes EGFR-related toxicities such as severe skin rash and gastrointestinal effects [1] [2]. This selectivity profile makes it an ideal candidate for combination therapies with other HER2-targeted agents. This compound's mechanism involves competitive inhibition of the HER2 tyrosine kinase domain, preventing autophosphorylation and subsequent downstream signaling through both MAPK and PI3K/AKT pathways [1] [3]. Preclinical studies have revealed that this compound enhances the efficacy of antibody-drug conjugates like T-DM1 by increasing cell surface expression of inactive HER2 receptors, thereby facilitating improved internalization and catabolism of the ADC [1].

The drug has demonstrated significant blood-brain barrier penetration, making it particularly valuable for treating HER2-positive breast cancer patients with brain metastases, who historically have limited effective treatment options [4] [1]. Following oral administration, this compound reaches peak plasma concentrations within 1-4 hours, exhibits approximately 97% plasma protein binding, and has a geometric mean half-life of 8.21 hours [3]. It undergoes primarily hepatic metabolism via CYP2C8 with minor CYP3A involvement, with fecal excretion as the major elimination route (86%) [3].

Key Clinical Trial Designs and Endpoints

Breast Cancer Clinical Trials

Table 1: Key this compound Trials in HER2-Positive Breast Cancer

Trial Name Phase Patient Population Intervention Primary Endpoint Key Secondary Endpoints
HER2CLIMB [4] II Advanced HER2+ BC with prior treatment This compound + trastuzumab + capecitabine vs placebo combination PFS OS, ORR, PFS in brain metastases
HER2CLIMB-05 [5] [6] III First-line HER2+ MBC maintenance This compound + trastuzumab + pertuzumab vs placebo after chemotherapy induction PFS by investigator assessment OS, safety, quality of life
HER2CLIMB-02 [7] III Unresectable LA/MBC after taxane + trastuzumab This compound + T-DM1 vs placebo + T-DM1 PFS OS, ORR, safety
SGNTUC-019 [8] II Basket Heavily pretreated HER2-mutated MBC (HER2-negative by IHC/FISH) This compound + trastuzumab ± fulvestrant ORR DOR, PFS, safety

Table 2: Efficacy Outcomes Across Major this compound Trials

Trial ORR Median PFS Median OS Brain Metastases Outcomes
HER2CLIMB [4] 40.6% (this compound) vs 22.8% (control) 7.8 months (this compound) vs 5.6 months (control) 21.9 months (this compound) vs 17.4 months (control) CNS-PFS: 9.9 months vs 4.2 months
SGNTUC-019 [8] 41.9% (90% CI: 26.9-58.2) 9.5 months Data immature Responses observed in CNS metastases
MOUNTAINEER [2] 38.1% (95% CI: 27.7-49.3) 8.2 months Not reported Not applicable
Colorectal Cancer Trial Design

The MOUNTAINEER-03 trial (NCT05253651) represents a pivotal phase III study investigating this compound in combination with trastuzumab and mFOLFOX6 versus standard of care (either mFOLFOX6 plus bevacizumab or cetuximab) as first-line treatment for patients with HER2-positive, RAS wild-type locally advanced or metastatic colorectal cancer [2]. This global randomized study plans to enroll approximately 400 patients across two arms (1:1 randomization). The trial design includes strict biomarker selection criteria, requiring HER2 positivity defined as IHC 3+ or IHC 2+/ISH+,

or HER2 amplification detected by next-generation sequencing. The primary endpoint is progression-free survival per RECIST v1.1 by blinded independent central review, with key secondary endpoints including overall survival, confirmed objective response rate, duration of response, and safety assessments [2].

Detailed Experimental Protocols

Preclinical Combination Studies with T-DM1

Purpose: To evaluate the synergistic antitumor activity of this compound combined with T-DM1 and investigate the underlying mechanism of enhanced efficacy [1].

Cell Culture Conditions:

  • Use HER2-positive breast cancer cell lines (e.g., BT-474, SK-BR-3)
  • Maintain cells in appropriate media (RPMI-1640 for BT-474, McCoy's 5A for SK-BR-3) supplemented with 10% FBS
  • Culture at 37°C with 5% CO₂, passage cells at 70-80% confluence
  • Perform regular mycoplasma testing every 3 weeks using Lonza MycoAlert Detection Kit

Cytotoxicity Assay Protocol:

  • Seed cells in 384-well plates at optimized densities (e.g., 500-1000 cells/well)
  • Incubate overnight for cell attachment
  • Dose with this compound (0.01-25,000 nM) and T-DM1 (0.01-25,000 ng/mL) in full matrix combination
  • Incubate for 96 hours
  • Measure cell viability using CellTiter-Glo Luminescent Assay
  • Analyze data using Prism software for IC₅₀ and E_max calculations
  • Assess synergy using Highest Single Agent reference model

HER2 Surface Expression Analysis:

  • Harvest cells using Versene dissociation
  • Wash twice with PBS
  • Stain with anti-HER2 antibody (R&D Systems #MAB1129) and Zombie Aqua viability dye
  • Fix with 1% paraformaldehyde
  • Analyze via quantitative flow cytometry using QIFIKIT for receptor copy number quantification

Ubiquitination Assays:

  • Establish stable cell lines expressing HA-tagged ubiquitin using lentiviral transduction
  • Treat cells with this compound, lapatinib, or neratinib (100 nM each) for 24 hours
  • Add MG132 proteasome inhibitor (10 μM) 6 hours prior to harvest
  • Lyse cells in RIPA buffer with protease and phosphatase inhibitors
  • Perform immunoprecipitation with anti-HA antibody
  • Detect HER2 ubiquitination levels by Western blot or Simple Western system
Clinical Trial Assessment Methods

Radiographic Tumor Assessment:

  • Perform CT/MRI scans every 6 weeks for first 24 weeks, then every 9 weeks thereafter
  • Brain MRI every 8 weeks for patients with known brain metastases
  • Utilize RECIST v1.1 criteria for lesion measurement
  • Central blinded independent review for primary endpoint validation

Biomarker Analysis:

  • Collect tumor tissue samples at baseline for central HER2 confirmation
  • Perform immunohistochemistry (IHC), in situ hybridization (ISH), and next-generation sequencing
  • Define HER2 positivity as IHC 3+ or IHC 2+/ISH+ for breast cancer
  • For colorectal cancer, include HER2 amplification by NGS

Safety Monitoring:

  • Assess adverse events continuously throughout treatment using CTCAE v5.0
  • Perform laboratory assessments (hematology, chemistry) every 3 weeks
  • Monitor cardiac function via MUGA scan or echocardiogram every 12 weeks
  • Conduct physical examinations and vital signs at each visit

Signaling Pathways and Mechanistic Insights

G HER2 HER2 Dimerization HER2-HER3 Dimerization HER2->Dimerization HER3 HER3 HER3->Dimerization Phosphorylation Tyrosine Kinase Phosphorylation Dimerization->Phosphorylation PI3K PI3K/AKT Pathway Phosphorylation->PI3K MAPK MAPK Pathway Phosphorylation->MAPK Survival Cell Survival & Proliferation PI3K->Survival MAPK->Survival This compound This compound This compound->Phosphorylation

Figure 1: this compound Inhibition of HER2 Signaling Pathways

The diagram illustrates this compound's mechanism in blocking HER2 homodimerization and heterodimerization (particularly with HER3), thereby inhibiting downstream PI3K/AKT and MAPK signaling pathways that drive cancer cell proliferation and survival [1] [3]. Preclinical data demonstrates that this compound increases inactive HER2 receptors at the cell surface, enhancing internalization and efficacy of antibody-drug conjugates like T-DM1 [1].

Safety Profile and Management

The safety profile of this compound has been characterized across multiple clinical trials. The most common adverse events include diarrhea (81%), palmar-plantar erythrodysesthesia, nausea, hepatotoxicity, vomiting, stomatitis, decreased appetite, anemia, and rash [5] [3]. Grade ≥3 laboratory abnormalities occurring in ≥5% of patients include decreased phosphate, increased ALT, decreased potassium, and increased AST [3].

Key Safety Management Protocols:

Diarrhea Management:

  • Implement prophylactic antidiarrheal regimen at first sign of loose stool
  • For Grade 1 diarrhea (increase of <4 stools per day): maintain this compound dose with antidiarrheals
  • For Grade 2 diarrhea (increase of 4-6 stools per day): interrupt this compound until resolution to Grade ≤1, then resume same dose
  • For Grade 3 diarrhea (increase of ≥7 stools per day): interrupt dose until resolution to Grade ≤1, then resume at reduced dose (250 mg twice daily)
  • For Grade 4 diarrhea (life-threatening consequences): permanently discontinue this compound

Hepatotoxicity Monitoring:

  • Assess ALT, AST, and bilirubin prior to initiation, every 3 weeks during treatment, and as clinically indicated
  • For Grade 3 ALT/AST elevation (5-20 × ULN): interrupt this compound until recovery to Grade ≤1, then resume at reduced dose (250 mg twice daily)
  • For Grade 4 ALT/AST elevation (>20 × ULN): permanently discontinue this compound
  • For Grade 3 bilirubin elevation (3-10 × ULN): interrupt dose until recovery to Grade ≤1, then resume at reduced dose
  • For Grade 4 bilirubin elevation (>10 × ULN): permanently discontinue

Embryo-Fetal Toxicity Precautions:

  • Advise pregnant women of potential fetal risk
  • Recommend effective contraception during treatment and for at least 1 week after final dose

Conclusion and Future Directions

This compound represents a significant advancement in the treatment of HER2-positive cancers, with a unique selectivity profile that enables effective combination therapy. The consistent efficacy demonstrated across multiple clinical trials, particularly in challenging patient populations such as those with brain metastases, underscores its clinical importance. The ongoing MOUNTAINEER-03 trial may establish a new first-line standard of care for HER2-positive metastatic colorectal cancer, potentially expanding this compound's therapeutic applications beyond breast cancer [2].

Future research directions include exploring this compound combinations with novel antibody-drug conjugates such as trastuzumab deruxtecan, investigating its potential in other HER2-mutated solid tumors, and developing biomarkers to predict response and resistance. The robust clinical trial designs and methodologies outlined in this document provide a framework for continued investigation of this promising targeted therapy.

References

Clinical Profile and Incidence of Tucatinib-Induced Diarrhea

Author: Smolecule Technical Support Team. Date: February 2026

Diarrhea is one of the most frequently reported adverse events associated with tucatinib across clinical trials and real-world data. The table below summarizes its incidence and severity.

Clinical Context Incidence (All Grades) Grade 3 Incidence Grade 4 Incidence Reported Onset
Breast Cancer Trials (with trastuzumab/capecitabine) 81% [1] [2] 0.5% - 12% [2] Not explicitly stated Median time: 30.00 days (IQR: 8.00–104.00) [3]
Colorectal Cancer Trial (MOUNTAINEER, with trastuzumab) 64% [4] 3.5% [4] Not reported Information not specified in search results
Real-World Data (FAERS Database) High signal strength [3] Information not specified in search results Information not specified in search results 26.16% of cases occurred within the first month [3]

Troubleshooting Guide: Management and Intervention

A proactive and structured approach is crucial for managing diarrhea and preventing severe complications like dehydration, acute kidney injury, and hypotension [1] [4] [2].

Proactive Monitoring and Patient Education
  • Pre-treatment Counseling: Educate patients and clinical staff to expect diarrhea and to initiate antidiarrheal treatment at the first sign [4] [2].
  • Provide Prescriptions: Supply patients with a prescription for antidiarrheal medications (e.g., loperamide) before starting treatment [5].
  • Monitor for Complications: Instruct patients to report symptoms like dizziness, decreased urine output, or fever, which could indicate dehydration or infection [1] [6].
Pharmacological Management
  • First-Line Treatment: Initiate or intensify antidiarrheal medication (e.g., loperamide) as clinically indicated [4] [2].
  • Rule Out Other Causes: Perform diagnostic tests to exclude other causes of diarrhea, such as infection [4].
Dose Modification Protocols

Adhere to the following dose modification guidelines based on diarrhea severity [2]:

Diarrhea Grade Recommended Action
Grade 3 (without antidiarrheal therapy) Hold this compound until recovery to Grade ≤1. Resume at the same dose.
Grade 3 (with antidiarrheal therapy) Hold this compound until recovery to Grade ≤1. Resume at the same or a lower dose.
Grade 4 Permanently discontinue this compound.

Mechanism and Experimental Analysis

For research and development purposes, understanding the clinical management workflow and underlying mechanisms is key. The following diagram outlines the standard clinical management pathway.

Start Patient on this compound Monitor Monitor for Diarrhea Start->Monitor Grade1_2 Grade 1 or 2 Diarrhea Monitor->Grade1_2 Onset Grade3 Grade 3 Diarrhea Monitor->Grade3 Onset Grade4 Grade 4 Diarrhea Monitor->Grade4 Onset Administer Administer Antidiarrheals Grade1_2->Administer HoldDose Hold this compound Dose Grade3->HoldDose PermanentlyDC Permanently Discontinue this compound Grade4->PermanentlyDC Administer->Monitor Continue Monitoring Assess Assess for Complications: - Dehydration - Renal Function - Infection HoldDose->Assess ResumeSame Resume at Same Dose Assess->ResumeSame Recovered to ≤G1 ResumeReduced Resume at Reduced Dose or Permanently Discontinue Assess->ResumeReduced Recovered to ≤G1 ResumeSame->Monitor ResumeReduced->Monitor

The precise mechanism of this compound-induced diarrhea is an area of ongoing research. As a highly selective HER2 tyrosine kinase inhibitor, this compound's primary action is on HER2-overexpressing tumor cells [7]. However, the gastrointestinal tract epithelium also expresses HER receptors, which play a role in maintaining mucosal integrity and cell function. Inhibition of these receptors may disrupt normal cell signaling in the gut, leading to secretory diarrhea or inflammation [3]. This mechanism is distinct from the cytotoxicity of chemotherapeutic agents, highlighting the importance of targeted management strategies.

Key Takeaways for Professionals

  • Be Proactive: Diarrhea is highly prevalent. Pre-treatment education and antidiarrheal prescriptions are essential.
  • Act Promptly: Initiate antidiarrheals at the first sign and investigate other causes.
  • Follow Guidelines Strictly: Adherence to dose modification protocols is critical to manage toxicity while preserving treatment efficacy.

References

Hepatotoxicity Incidence & Laboratory Abnormalities

Author: Smolecule Technical Support Team. Date: February 2026

The following tables summarize key hepatotoxicity findings from pivotal clinical trials and real-world pharmacovigilance data.

Table 1: Hepatotoxicity in Pivotal Clinical Trials

Trial / Population ALT >5x ULN AST >5x ULN Bilirubin >3x ULN Key Context

| HER2CLIMB (mBC) [1] [2] | 8% | 6% | 1.5% | - Combination with trastuzumab/capecitabine

  • Hepatotoxicity led to discontinuation in 1.5% | | MOUNTAINEER (mCRC) [3] | 4.7% | 6% | 6% | - Combination with trastuzumab only
  • Hepatotoxicity led to discontinuation in 2.3% |

Table 2: Real-World Hepatotoxicity Signals from FAERS Database (2020-2024)

Data Source Key Hepatotoxicity Findings Signal Strength & Timing

| FAERS Analysis [4] | - Hepatotoxicity identified as a high-strength adverse event signal

  • Other strong signals included diarrhea, nausea, vomiting, and rash | - Median Time to Onset: 30.00 days (IQR: 8.00–104.00)
  • Peak Occurrence: 26% of reports within the first month |

Monitoring & Management Guidelines

Based on clinical data, the following monitoring and management protocols are recommended.

Table 3: Monitoring and Management Guidelines for Tucatinib-Induced Hepatotoxicity

Aspect Protocol / Action
Baseline Assessment Check ALT, AST, and bilirubin prior to initiating therapy [1] [3].
Routine Monitoring Monitor ALT, AST, and bilirubin every 3 weeks during treatment and as clinically indicated [1] [3].

| Dosage Modification | For Grade 3 (ALT/AST >5-20x ULN): Interrupt dose until recovery to ≤ Grade 1, then consider resuming at a reduced dose [1]. For Grade 4 (ALT/AST >20x ULN) or any elevation with bilirubin >2x ULN: Permanently discontinue this compound [1]. | | Hepatic Impairment | Mild/Moderate (Child-Pugh A/B): No dose adjustment needed [5]. Severe (Child-Pugh C): Reduce this compound dose from 300 mg to 200 mg twice daily [3] [5]. |

Mechanistic Insights & Pharmacokinetics

  • Mechanism of Injury: The exact mechanism is not fully elucidated but the pattern of abnormalities suggests direct liver injury [1]. This compound is primarily metabolized in the liver by CYP2C8 and, to a lesser extent, by CYP3A4, making it susceptible to drug-drug interactions with inhibitors or inducers of these enzymes [1] [5].
  • Pharmacokinetics in Hepatic Impairment: A dedicated Phase 1 study showed that compared to volunteers with normal hepatic function, the exposure (AUC0-∞) to a single dose of this compound was similar in those with mild impairment, but increased by 1.15-fold in moderate impairment, and by 1.61-fold in severe hepatic impairment [5]. This increased exposure supports the dose reduction recommendation for patients with severe impairment.

Research Considerations & Clinical Context

  • Combination Therapy: Much of the safety data comes from this compound used in combination with other agents (trastuzumab, capecitabine). Attributing hepatotoxicity solely to this compound requires careful evaluation to rule out other causes [1].
  • Class Effect: Hepatotoxicity is a known concern with many small-molecule protein kinase inhibitors (PKIs), though the risk profile varies across different agents [6].
  • Differential Diagnosis: In cases of hepatotoxicity, perform diagnostic tests to exclude other causes, such as disease progression or underlying conditions [3].

The following diagram illustrates the core workflow for monitoring and managing hepatotoxicity during this compound treatment.

Start Baseline Assessment: Check ALT, AST, Bilirubin Monitor Ongoing Monitoring: Every 3 Weeks Start->Monitor Decision1 ALT/AST >5x ULN OR Bilirubin >3x ULN? Monitor->Decision1 Decision1->Monitor No Action1 Interrupt this compound Dose Decision1->Action1 Yes Decision2 Levels Recover to ≤ Grade 1? Action1->Decision2 Action2 Resume at Reduced Dose Decision2->Action2 Yes Action3 Permanently Discontinue Decision2->Action3 No (or Grade 4 or with jaundice)

References

Tucatinib's Metabolic Profile and CYP2C8 Interaction Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Tucatinib's metabolism and its role in DDIs can be visualized as two primary pathways: one where it acts as a victim drug (its own metabolism is affected) and another where it acts as a perpetrator drug (it affects the metabolism of other drugs).

The diagram below illustrates these dual pathways and their clinical consequences.

Quantitative DDI Data and Clinical Management

The clinical significance of these interactions is supported by pharmacokinetic studies. The table below summarizes the quantitative changes in this compound exposure when co-administered with specific inhibitors and inducers [1].

Precipitant Drug (Role) Effect on this compound AUC (vs. Alone) Clinical Interpretation & Management
Gemfibrozil (Strong CYP2C8 Inhibitor) Increased ~3.0-fold [1] Avoid concomitant use. If unavoidable, reduce this compound dose to 100 mg twice daily [2].
Itraconazole (Strong CYP3A4 Inhibitor) Increased ~1.3-fold [1] Lesser effect than CYP2C8 inhibition; monitor for adverse events.
Rifampin (Strong CYP3A4/CYP2C8 Inducer) Decreased by 48% [1] Avoid concomitant use with strong CYP3A4 or moderate CYP2C8 inducers [2] [3].

As a perpetrator, this compound's inhibition of other enzymes impacts co-administered substrate drugs [1]:

  • CYP3A4 Substrates: this compound is a strong inhibitor, increasing midazolam (a sensitive substrate) AUC by 5.7-fold. Avoid co-administration with sensitive CYP3A4 substrates where minimal concentration changes may lead to serious toxicities [1] [2] [3].
  • CYP2C8 Substrates: this compound is a weak inhibitor, increasing repaglinide (a substrate) AUC by 1.4-fold [1]. Increased monitoring for toxicity is advised [2].
  • P-gp Substrates: this compound is a weak inhibitor. Consider reducing the dosage of narrow therapeutic index P-gp substrates (e.g., digoxin) [1] [2] [3].

Experimental Design for DDI Assessment

For researchers investigating similar kinase inhibitors, here are key methodological considerations based on the studies cited.

1. Clinical DDI Study Design (NCT03723395) [1]

  • Participants: Healthy adult volunteers.
  • Design: A five-part, fixed-sequence study to evaluate this compound as both victim and perpetrator.
  • Key Protocols:
    • Victim Assessment: A single 300 mg this compound dose was given alone and again after reaching steady-state with an inhibitor (e.g., gemfibrozil 600 mg twice daily) or inducer (e.g., rifampin 600 mg once daily). Pharmacokinetic (PK) parameters like AUC and C~max~ were compared.
    • Perpetrator Assessment: A single dose of a probe substrate (e.g., repaglinide for CYP2C8) was given alone and after reaching steady-state with this compound (300 mg twice daily). PK parameters for the substrate were compared.

2. In Vitro Enzyme Inhibition Kinetics [4]

  • Testing System: Human liver microsomes (HLMs) or recombinant CYP enzymes.
  • Key Assays:
    • Direct Inhibition: this compound was tested at 8 concentrations against specific CYP isoforms using selective probe substrates to determine IC~50~ and K~i~ values.
    • Time-Dependent Inhibition (TDI): HLMs were pre-incubated with this compound and NADPH. The remaining enzyme activity was measured after dilution to assess irreversible, mechanism-based inactivation. Parameters like K~I~ (inhibitor concentration that supports half the maximal rate of inactivation) and k~inact~ (maximal inactivation rate constant) were determined.

Key Takeaways for Research and Development

  • Primary Metabolic Route: CYP2C8 is the dominant enzyme for this compound metabolism, making it highly susceptible to interactions with strong CYP2C8 inhibitors like gemfibrozil [1] [5].
  • Dual Inhibitor Profile: this compound acts as a strong CYP3A4 and weak CYP2C8 perpetrator, creating a broad DDI potential that requires careful assessment in development [1] [4].
  • Integrated Modeling: Physiologically-based pharmacokinetic (PBPK) models incorporating in vitro TDI parameters can successfully predict clinical DDIs and inform label recommendations, including for untested scenarios like interactions with moderate CYP2C8 inhibitors [6].

References

tucatinib dose reduction guidelines for toxicity

Author: Smolecule Technical Support Team. Date: February 2026

Guidelines for Specific Toxicities

The tables below summarize the recommended tucatinib dose modifications for specific adverse reactions, based on severity grading from the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE) [1] [2] [3].

Table 1: Dose Modifications for Diarrhea and Hepatotoxicity

Adverse Reaction Severity Grade Recommended Action
Diarrhea [1] [4] [3] Grade 3 (without anti-diarrheal treatment) Initiate/intensify medical therapy. Hold this compound until resolution to ≤ Grade 1, then resume at same dose.
Grade 3 (with anti-diarrheal treatment) Initiate/intensify medical therapy. Hold this compound until resolution to ≤ Grade 1, then resume at next lower dose.
Grade 4 Permanently discontinue this compound.
Hepatotoxicity [1] [2] [3] Grade 2 Bilirubin (>1.5 to 3 × ULN) Hold this compound until resolution to ≤ Grade 1, then resume at same dose.

| | Grade 3 ALT/AST (>5 to 20 × ULN) OR Grade 3 Bilirubin (>3 to 10 × ULN) | Hold this compound until resolution to ≤ Grade 1, then resume at next lower dose. | | | Grade 4 ALT/AST (>20 × ULN) OR Grade 4 Bilirubin (>10 × ULN) | Permanently discontinue this compound. | | | ALT/AST >3 × ULN AND Bilirubin >2 × ULN | Permanently discontinue this compound. |

Table 2: Dose Modifications for Other Adverse Reactions & General Reduction Schedule

Category Severity Grade Recommended Action
Other Adverse Reactions [1] Grade 3 Hold this compound until resolution to ≤ Grade 1, then resume at next lower dose.
Grade 4 Permanently discontinue this compound.
Standard Dose Reduction Steps [1] [2] [4] Recommended starting dose 300 mg twice daily
First reduction 250 mg twice daily
Second reduction 200 mg twice daily
Third reduction 150 mg twice daily
Intolerance after third reduction Permanently discontinue.

This compound Dose Modification Workflow

The following diagram illustrates the decision-making process for managing this compound toxicity, integrating the guidelines from the tables above:

Start Start: Patient on This compound 300 mg BID AE Adverse Event (AE) Occurs Start->AE Assess Assess AE Severity (CTCAE) AE->Assess G12 Grade 1 or 2 Assess->G12 G3 Grade 3 Assess->G3 G4 Grade 4 Assess->G4 Action_G12 Continue this compound at current dose. Manage symptoms. G12->Action_G12 Action_G3 Hold this compound treatment. Initiate appropriate medical therapy. G3->Action_G3 CheckRes AE resolved to ≤ Grade 1? Action_G3->CheckRes Action_G4 Permanently discontinue this compound. G4->Action_G4 ResumeLower Resume at the NEXT LOWER dose level. CheckRes->ResumeLower For other Grade 3 AEs or specified cases ResumeSame Resume at the SAME dose level. CheckRes->ResumeSame For specific Grade 3 diarrhea or hepatotoxicity (see tables)

Considerations for Special Populations & Drug Interactions

  • Hepatic Impairment: For patients with severe hepatic impairment (Child-Pugh Class C), the recommended starting dose is 200 mg twice daily. No adjustment is needed for mild or moderate impairment [1] [2] [4].
  • Renal Impairment: No this compound dosage adjustment is required for renal impairment. However, when used in a regimen for breast cancer (with capecitabine and trastuzumab), the combination is not recommended for patients with severe renal impairment (CrCl <30 mL/min) because capecitabine is contraindicated in this population [1] [5].
  • Drug Interactions:
    • Strong CYP2C8 Inhibitors: Avoid concomitant use. If co-administration is unavoidable, reduce the this compound dose to 100 mg twice daily. After the inhibitor is discontinued, resume the previous this compound dose after 3 elimination half-lives of the inhibitor [1] [2] [3].
    • Strong CYP3A Inducers and Moderate CYP2C8 Inducers: Should be avoided, as they may decrease the efficacy of this compound [2] [5].

Frequently Asked Questions for Researchers

Q1: What is the clinical evidence for dose reduction frequency?

  • In the MOUNTAINEER trial (mCRC), 9% of patients required a this compound dose reduction, and 6% discontinued due to adverse reactions. Diarrhea and elevated ALT were the most common reasons for reduction (2.3% each) [2].
  • In the HER2CLIMB trial (breast cancer), 21% of patients required a dose reduction. Hepatotoxicity (8%) and diarrhea (6%) were the most frequent causes [5].

Q2: Are there any laboratory findings that do not require dose modification?

  • Yes. this compound inhibits the renal tubular secretion of creatinine, leading to a mean increase in serum creatinine (about 30-32%) without affecting actual glomerular function. This elevation is typically reversible upon discontinuation [1] [2] [5]. For persistent elevations, consider using alternative markers of renal function (e.g., BUN, cystatin C) [3].

Q3: Have dose reduction strategies been successfully applied in novel combination regimens?

  • Yes. A phase Ib/II study combined this compound with palbociclib and letrozole. A pharmacokinetic interaction was identified where this compound increased the exposure to palbociclib. This was successfully managed by reducing the palbociclib dose from 125 mg to 75 mg daily, demonstrating that dose adjustments are a critical part of developing combination therapies [6].

References

tucatinib palmar-plantar erythrodysesthesia management

Author: Smolecule Technical Support Team. Date: February 2026

Overview and Incidence

Palmar-plantar erythrodysesthesia is a skin reaction that primarily affects the palms of the hands and soles of the feet. In the pivotal HER2CLIMB trial, the incidence of PPE of any grade was 63% in patients receiving the tucatinib combination regimen [1] [2]. It is important to note that this side effect is frequently attributed to capecitabine, a chemotherapy drug used in the combination [3] [4]. The condition arises when small amounts of drug leak out of capillaries in the hands and feet, causing localized tissue damage [5] [4].

The table below summarizes the key clinical data on PPE from the this compound regimen:

Aspect Details
Reported Incidence 63% of patients (HER2CLIMB trial) [1] [2]
Primary Causative Agent Largely associated with capecitabine in the regimen [3] [4]
Common Symptoms Redness, tingling, burning, pain, tightness, swelling, blistering, peeling, and cracked skin on palms and soles [5] [4].

Prevention and Proactive Management

Proactive strategies are crucial for preventing PPE or reducing its severity.

  • Skin Care: Regularly apply moisturizing creams or lotions, particularly those containing urea, to keep the skin on hands and feet well-hydrated. This should begin before starting treatment and continue throughout [5] [4].
  • Avoid Triggers: Patients should avoid activities and exposures that cause heat, friction, or pressure on hands and feet [5] [4]:
    • Avoid hot water for baths, showers, and washing dishes.
    • Avoid saunas and steam rooms.
    • Wear loose, comfortable shoes and clothing to minimize rubbing.
    • Limit activities that involve forceful hand motions (e.g., using tools, screwdrivers) or prolonged impact on feet (e.g., running, jumping) [5] [4].
  • Drug Dosing: Real-world evidence suggests that using modified capecitabine dosing schedules (e.g., one week on, one week off) or a reduced starting dose (e.g., 1000 mg/m² twice daily) can improve tolerability without significantly compromising efficacy [3].

Management and Dose Modification

The following workflow outlines the clinical management path for a patient presenting with symptoms of PPE.

Start Patient Reports PPE Symptoms A Assess Severity (Grade 1-2) Start->A B Continue this compound/Capecitabine + Supportive Care A->B C Symptoms Improve? B->C D Continue Monitoring C->D Yes E Assess Severity (Grade 2-3) C->E No F Interrupt this compound/Capecitabine + Intensive Supportive Care E->F G Symptoms Improve to Grade ≤1? F->G H Resume at Reduced Dose G->H Yes I Permanently Discontinue if unable to tolerate 150 mg twice daily G->I No

For severe or persistent cases, medical intervention is necessary:

  • Topical Treatments: For painful symptoms, a healthcare provider may prescribe corticosteroid creams or recommend numbing creams for pain relief [5] [4].
  • Systemic Interventions: If symptoms are severe (Grade 3 or higher), the protocol is to interrupt this compound and/or capecitabine until the symptoms improve to Grade 1 or resolve. Treatment can then be resumed at a reduced dose [1] [4].
  • Dose Reduction Schema: The recommended dose reductions for this compound are [1]:
    • First reduction: 250 mg twice daily
    • Second reduction: 200 mg twice daily
    • Third reduction: 150 mg twice daily
  • Permanent Discontinuation: this compound should be permanently discontinued if a patient is unable to tolerate the 150 mg twice-daily dose [1].

Research and Clinical Perspectives

For the research and development audience, consider these insights:

  • Expert Consensus: A Delphi panel of oncology experts recognized PPE as a key manageability concern with the this compound regimen, reinforcing the importance of established management protocols [6].
  • Toxicity Source Attribution: In clinical practice, efforts are made to determine whether PPE is primarily driven by capecitabine or exacerbated by this compound, as this influences dose modification decisions [3].
  • Financial Toxicity: Note that dose reductions and treatment interruptions of oral oncolytics like this compound and capecitabine have significant implications for clinical trial outcomes and real-world cost-effectiveness [3].

References

Tucatinib Combination Therapy: Tolerability & Toxicity Management

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the most common adverse reactions associated with tucatinib-based regimens and their recommended management strategies in clinical practice [1] [2] [3].

Adverse Reaction Clinical Presentation & Grading Recommended Management & Dose Modification

| Diarrhea | - Frequency: ~81% in clinical trials; 12% Grade 3, 0.5% Grade 4 [1].

  • Onset: Median time to first onset is 12 days [1]. | - Proactive Management: Administer antidiarrheal agents (e.g., loperamide) as clinically indicated [1].
  • Dosing: For Grade 3, interrupt this compound until resolution to ≤Grade 1, then resume at a reduced dose. Permanently discontinue for Grade 4 [4]. | | Hepatotoxicity | - Manifestation: Elevated ALT/AST and bilirubin [1] [2].
  • Frequency: 8% of patients had ALT >5 × ULN; 1.5% had bilirubin >3 × ULN [1]. | - Monitoring: Check liver function (ALT, AST, bilirubin) before treatment initiation and every 3 weeks during therapy [1] [2].
  • Dosing: For Grade 3 ALT/AST, interrupt and then resume at a lower dose upon recovery. Permanently discontinue for Grade 4 or concurrent AST/ALT >3x ULN and bilirubin >2x ULN [4]. | | Palmar-Plantar Erythrodysesthesia (PPE) | - Context: Primarily associated with capecitabine in the combination regimen [3].
  • Presentation: Pain, redness, blistering, and peeling of skin on palms and soles. | - Prophylaxis: Skin lubrication and consider topical diclofenac gel [3].
  • Dosing Strategy: In real-world practice, modified capecitabine dosing (e.g., 1 week on/1 week off or reduced starting dose of 1000 mg/m² twice daily) improves tolerability [3]. | | Other Common Reactions | - Nausea, vomiting, stomatitis, fatigue, decreased appetite, anemia, rash [1] [4]. | - Symptomatic Management: Use antiemetics for nausea/vomiting. Most reactions are manageable with dose interruptions or reductions [3]. |

Preclinical Insights & Experimental Protocols for Efficacy Optimization

Beyond clinical management, preclinical studies provide a rationale for novel this compound combinations and reveal mechanisms that can be leveraged to enhance efficacy.

Mechanism of Synergy with T-DM1

A key 2023 study elucidated the mechanism by which this compound synergizes with the antibody-drug conjugate T-DM1 (ado-trastuzumab emtansine) [5]. The experimental workflow and findings are summarized below:

G This compound This compound Inhibits HER2 ubiquitination Inhibits HER2 ubiquitination This compound->Inhibits HER2 ubiquitination Binds HER2 TK domain HER2 HER2 TDM1 TDM1 Increased ADC internalization & catabolism Increased ADC internalization & catabolism TDM1->Increased ADC internalization & catabolism Enhanced Cytotoxicity Enhanced Cytotoxicity Improved antitumor activity\n(incl. T-DM1 resistant models) Improved antitumor activity (incl. T-DM1 resistant models) Enhanced Cytotoxicity->Improved antitumor activity\n(incl. T-DM1 resistant models) Increased inactive HER2 at cell surface Increased inactive HER2 at cell surface Inhibits HER2 ubiquitination->Increased inactive HER2 at cell surface Increased inactive HER2 at cell surface->TDM1 More binding sites Increased ADC internalization & catabolism->Enhanced Cytotoxicity

Supporting Experimental Data & Protocols [5]:

  • Synergy Analysis: Cytotoxicity was assessed using CellTiter-Glo (CTG) viability assays in HER2-positive breast cancer cell lines (e.g., BT-474, SK-BR-3). Cells were treated with a matrix of this compound and T-DM1 concentrations. Data were analyzed for synergy using the Highest Single Agent (HSA) model.
  • HER2 Surface Levels: Quantitative FACS (QFACS) was used with the anti-HER2 antibody (MAB1129) and the QIFIKIT calibration kit to measure receptor copy number per cell after this compound treatment.
  • Ubiquitination Assay: BT-474 and SK-BR-3 cells stably expressing HA-tagged ubiquitin were treated with this compound. HER2 was immunoprecipitated from cell lysates using an anti-HA antibody, and HER2 ubiquitination levels were analyzed via Western blot.
Activity in HER2-Mutated Breast Cancer

Recent clinical evidence supports the efficacy of a chemotherapy-free regimen in a distinct population [6]:

  • Clinical Trial: Phase 2 SGNTUC-019 basket trial.
  • Cohort: Heavily pretreated patients with HER2-mutated (not amplified) metastatic breast cancer.
  • Regimen: this compound + trastuzumab (+ fulvestrant if HR+).
  • Key Results: The combination showed an overall response rate of 41.9% and a median progression-free survival of 9.5 months. Diarrhea was the most common adverse event (65%, mostly low-grade), and no new safety signals were detected.

Key Takeaways for Research and Development

  • Tolerability is Manageable: The primary toxicities of this compound regimens (diarrhea, hepatotoxicity) are monitorable and manageable with proactive intervention and clear dose-modification protocols [1] [3] [4].
  • Mechanistic Synergy is Actionable: Preclinical data provide a strong rationale for combining this compound with ADCs like T-DM1. The proposed mechanism—increased surface HER2 and enhanced ADC internalization—is a valuable hypothesis for designing new combination therapy experiments [5].
  • Therapeutic Scope is Expanding: The activity of this compound in HER2-mutated breast cancer and in penetrating the CNS positions it as a versatile agent for overcoming multiple forms of therapeutic resistance [5] [6].

References

tucatinib analytical method cross-validation approaches

Author: Smolecule Technical Support Team. Date: February 2026

Cross-Validation Strategy for Tucatinib Bioanalysis

During clinical development, this compound plasma concentrations were quantified across three laboratories using five different MS/MS methods. To ensure data comparability, a specific cross-validation procedure was implemented [1].

  • Core Concept: A five-way cross-validation was developed where bioanalysis performed by one laboratory and method served as a 'base' against which the other four methods were validated [1].
  • Purpose: This approach provides an alternative to multiple head-to-head comparisons between two methods. It allowed for the combination of pharmacokinetic data from multiple this compound clinical trials into a single population analysis [1] [2].
  • Application: This strategy was successfully used to compare samples from twelve clinical trials, tested using five different methods [1].

The workflow for implementing this cross-validation is summarized below:

Start Start: Multiple Labs/Methods BaseMethod Select One Method as 'Base' Start->BaseMethod Compare Validate Other Methods Against Base BaseMethod->Compare Combine Combine Data from All Trials Compare->Combine End Single Population PK Analysis Combine->End

Validated Analytical Methods for this compound

For your routine analysis, method development, and troubleshooting, the following LC-MS/MS methods have been published for the quantification of this compound in plasma. Key parameters are compared in the table below for easy reference.

Matrix Linear Range LLOQ Sample Preparation Key Chromatographic Conditions Validation Highlights Source

| Human K2EDTA plasma | 1–2,000 ng/ml | 1 ng/ml | Protein Precipitation | Column: Kinetex C18 Mobile Phase: Gradient with Water/ACN:MeOH (0.1% FA) | Precision (Intra/inter-day): ≤ 4.75% Accuracy (Intra/inter-day): ≤ 5.21% | [3] | | Rat plasma | 0.05–1,000 ng/ml | 0.05 ng/ml | Protein Precipitation | Column: C18 Mobile Phase: Gradient with 0.1% FA in Water / 0.1% FA in ACN:MeOH Run Time: 1.5 minutes | Precision & Accuracy: Met FDA criteria Linearity: r² > 0.9997 | [4] |

FAQs and Troubleshooting Guide

Q1: Why is cross-validation critical for this compound clinical trials?

  • A: Combining data from different studies and laboratories is often necessary to build a robust population pharmacokinetic model. Cross-validation ensures that concentration measurements from different analytical methods are comparable, preventing bias in the combined analysis and supporting regulatory submissions [1] [2].

Q2: What is a key stability consideration for this compound method development?

  • A: Forced degradation studies indicate that this compound is susceptible to degradation under acidic, alkaline, and reducing conditions. A stability-indicating method must be able to separate the drug from its degradation products. LC-MS/MS can be used to characterize these products [5].

Q3: How can I improve the sensitivity of my this compound LC-MS/MS method?

  • A: Based on the methods found, you can:
    • Use a gradient elution with a mobile phase containing 0.1% formic acid in both water and an organic mixture (e.g., acetonitrile and methanol) to enhance ionization [3] [4].
    • Employ a stable isotope-labeled internal standard if available, as this was a feature of the methods used in the five-way cross-validation and helps correct for recovery and ionization variability [1].

References

Tucatinib Pharmacokinetics & Clinical Management Guide

Author: Smolecule Technical Support Team. Date: February 2026

1. Drug-Drug Interactions (DDI) Tucatinib acts as both a victim and perpetrator in pharmacokinetic interactions [1]. Understanding these is critical for clinical trial design and patient management.

  • As a Victim Drug: this compound is primarily metabolized by CYP2C8 and to a lesser extent by CYP3A4 [1] [2]. Concomitant use with inhibitors or inducers of these enzymes will significantly alter this compound exposure.
  • As a Perpetrator Drug: this compound is a strong inhibitor of CYP3A and a weak inhibitor of CYP2C8 and P-glycoprotein (P-gp) [1]. This can increase the plasma concentration of co-administered drugs that are substrates for these enzymes/transporters.

The table below summarizes the clinically relevant interactions and recommended management strategies.

Interacting Drug / Condition Effect on this compound or Concomitant Drug Recommended Management Strategy
Strong CYP3A Inducers (e.g., Rifampin) [1] ↓ Decreases this compound exposure by 48% [1] Avoid concomitant use [1] [3].
Strong CYP2C8 Inhibitors (e.g., Gemfibrozil) [1] ↑ Increases this compound exposure by 3.0-fold [1] Avoid concomitant use. If unavoidable, reduce this compound dose [1].
CYP3A4 Substrates (with narrow therapeutic window, e.g., Midazolam) [1] ↑ Increases substrate exposure by 5.7-fold [1] Avoid concomitant use. If unavoidable, reduce the substrate dose [1].
P-gp Substrates (with narrow therapeutic window, e.g., Digoxin) [1] ↑ Increases substrate exposure [1] If concomitant use is unavoidable, reduce the substrate dose [1].
Severe Hepatic Impairment (Child-Pugh C) [2] ↑ Increases this compound exposure by 1.61-fold [2] Reduce this compound dose from 300 mg to 200 mg twice daily [3] [2].

2. Dosing, Administration & Adherence Strategies Proper dosing and patient support are fundamental to adherence and treatment success.

  • Standard Dosing: The approved dose is 300 mg taken orally twice daily (approximately 12 hours apart), with or without food [4] [3]. It is used in combination with trastuzumab and capecitabine for HER2-positive breast cancer [3].
  • Dose Modification for Toxicity: The dose can be reduced in a stepwise manner for adverse reactions [3]:
    • First reduction: 250 mg twice daily
    • Second reduction: 200 mg twice daily
    • Third reduction: 150 mg twice daily
  • Adherence & Patient Education: As an oral chemotherapy, patient self-management is a new responsibility that can cause anxiety [5]. Key support strategies include:
    • Structured Coaching: Do not assume veteran patients do not need coaching on new regimens [5].
    • Pill Organization: Encourage the use of pill organizers, noting that some regimens may require separate boxes for different drugs [5].
    • Proactive Side Effect Management: Pre-emptively counsel patients on managing common side effects like diarrhea by having medications like Imodium on hand [5].

3. Management of Common Adverse Events Proactive management of adverse events is crucial for maintaining dose intensity and adherence.

  • Diarrhea: This is a common side effect [6] [5] [3]. Guidelines recommend:
    • Grade 3 without anti-diarrheal treatment: Initiate/intensify medical therapy, hold this compound until recovery to ≤ Grade 1, then resume at the same dose.
    • Grade 3 with anti-diarrheal treatment: Initiate/intensify medical therapy, hold this compound until recovery to ≤ Grade 1, then resume at the next lower dose level.
    • Grade 4: Permanently discontinue this compound [3].
  • Hepatotoxicity: Liver enzyme elevations can occur [6] [5]. Recommendations include:
    • Grade 2 bilirubin elevation: Hold this compound until recovery to ≤Grade 1, then resume at the same dose.
    • Grade 3 ALT/AST or bilirubin elevation: Hold this compound until recovery to ≤Grade 1, then resume at the next lower dose level.
    • Grade 4 ALT/AST or bilirubin elevation: Permanently discontinue this compound [3].

The diagram below integrates this compound's key metabolic pathways and clinical management considerations.

tucatinib_management This compound Pharmacokinetics & Management cluster_metabolism Primary Metabolism & Impact cluster_inhibition This compound as an Inhibitor cluster_dosing Key Dosing Considerations This compound This compound CYP2C8 CYP2C8 This compound->CYP2C8 Major Route CYP3A4 CYP3A4 This compound->CYP3A4 Minor Route Inhibitors Strong CYP2C8 Inhibitors (e.g., Gemfibrozil) Inhibitors->CYP2C8 AVOID ↑ this compound Exposure Inducers Strong CYP3A4 Inducers (e.g., Rifampin) Inducers->CYP3A4 AVOID ↓ this compound Exposure EnzymeTargets Strong CYP3A Inhibitor Weak CYP2C8/P-gp Inhibitor NarrowSubstrates CYP3A/P-gp Substrates with Narrow Therapeutic Window EnzymeTargets->NarrowSubstrates CAUTION ↑ Substrate Exposure Hepatic Severe Hepatic Impairment (Child-Pugh C) DoseReduction Dose Reduction Required 200 mg twice daily Hepatic->DoseReduction

References

tucatinib vs lapatinib vs neratinib efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Profile of HER2-Targeted TKIs

The table below summarizes the key characteristics of the three TKIs based on the available data.

Feature Tucatinib Lapatinib Neratinib
HER2 Target Highly selective [1] HER2 & EGFR [1] Pan-HER (HER1, HER2, HER4) [1]
Binding Mode Reversible [2] Reversible [2] Irreversible [1] [2]
Preclinical Anti-proliferative Potency (IC50 in SKBR3 cells) 37.5 ± 18.4 nM [2] 51.0 ± 23.0 nM [2] 3.4 ± 1.1 nM [2]

| Key Preclinical Differentiators | - | Increased total HER2/EGFR levels after treatment [2] | - Greatest induction of apoptosis

  • Decreased total HER2/EGFR levels
  • Sustained inhibition of pHER2/pEGFR & downstream pathways [2] | | Noted Clinical Intracranial Efficacy | Yes (Reduced intracranial progression by 68% in HER2CLIMB) [3] | Information missing | Information missing | | Common Clinical Context (Based on Reviewed Evidence) | Later-line mBC, often post-T-DXd [4] | Information missing | Extended adjuvant, early-stage BC [1] |

Detailed Preclinical Efficacy and Experimental Data

A direct in vitro comparative study provides the most concrete data for a head-to-head efficacy analysis.

Experimental Protocol from Key Study [2]
  • Cell Model: HER2-amplified SKBR3 breast cancer cell line.
  • Proliferation Assays:
    • Acid Phosphatase Assay: 5-day endpoint assay.
    • Live-Cell Imaging: Using IncuCyte system over 120 hours.
  • Apoptosis Assay: Real-time detection of apoptosis every 3 hours for 5 days using IncuCyte Caspase 3/7 dye.
  • Signaling Pathway Analysis: Western blotting to investigate effects on protein expression and phosphorylation (pEGFR, pHER2, pAkt, pERK) at time points of 15 min, 6 h, 24 h, and 72 h.
  • Data Analysis: IC50 values were calculated using CalcuSyn software.
Key Findings from Comparative Preclinical Analysis

The data from this study and a larger cell line panel [1] reveal critical differences:

  • Anti-Proliferative Potency: The irreversible inhibitor neratinib demonstrated the most potent anti-proliferative activity in HER2-amplified models, followed by this compound and then lapatinib [2] [1]. Neratinib also showed superior activity in HER2-mutant and EGFR-mutant cell lines [1].
  • Impact on Apoptosis and Signaling: Treatment with 50 nM neratinib induced higher levels of caspase 3/7 activation (apoptosis) compared to 500 nM of either lapatinib or this compound [2]. Furthermore, neratinib caused a decrease in total HER2 and EGFR protein levels and provided more sustained inhibition of downstream signaling pathways (Akt and ERK) over 72 hours [2].
  • Proposed Mechanism for Efficacy Differences: The irreversible binding of neratinib is a key factor for its prolonged and potent target suppression, compared to the reversible binding of lapatinib and this compound [2].

The following diagram illustrates the experimental workflow and key findings from this kinetic analysis.

G cluster_assays Parallel Assays & Time Courses cluster_results Key Findings Summary start Start: HER2+ SKBR3 Cell Line proliferation Proliferation Assays start->proliferation apoptosis Apoptosis Assay start->apoptosis signaling Signaling Analysis start->signaling proliferation_details            Methods:            - Acid Phosphatase (5-day)            - IncuCyte Live Imaging (120h)Output: IC50 values         proliferation->proliferation_details apoptosis_details            Method: IncuCyte Caspase 3/7 DyeMeasure: Every 3h for 5 daysOutput: Apoptosis induction         apoptosis->apoptosis_details signaling_details            Method: Western BlotTime Points: 15min, 6h, 24h, 72hTargets: pHER2, pEGFR, pAkt, pERK         signaling->signaling_details result_potency Neratinib showed greatest anti-proliferative potency proliferation_details->result_potency result_apoptosis Neratinib induced highest apoptosis proliferation_details->result_apoptosis result_sustained Neratinib provided sustained pathway suppression proliferation_details->result_sustained apoptosis_details->result_potency apoptosis_details->result_apoptosis apoptosis_details->result_sustained signaling_details->result_potency signaling_details->result_apoptosis signaling_details->result_sustained result_mechanism Irreversible binding correlates with prolonged efficacy result_potency->result_mechanism result_apoptosis->result_mechanism result_sustained->result_mechanism

Molecular Binding and Biomarkers

  • Binding Affinity and Specificity: A molecular docking study supports that all three TKIs have high binding affinities for HER2, with their different profiles (e.g., this compound's high selectivity, neratinib's irreversible binding) contributing to their distinct clinical applications [5].
  • Potential Biomarkers: Analysis of a 115-cell line panel identified gene expression markers correlated with TKI response. High expression of HER2, VTCN1, CDK12, and RAC1 was associated with sensitivity to all three TKIs. Conversely, DNA damage repair genes were linked to resistance. Specifically, BRCA2 mutations were correlated with response to neratinib and this compound, while high expression of ATM, BRCA2, and BRCA1 was associated with neratinib resistance [1].

Clinical Context and Resistance

  • Clinical Positioning: The evidence indicates these agents are used in different settings. Neratinib is approved for the extended adjuvant treatment of early-stage HER2+ breast cancer [1]. This compound, in combination with trastuzumab and capecitabine, is approved for advanced HER2+ breast cancer after prior anti-HER2 regimens, demonstrating significant efficacy in patients with brain metastases [4] [3] [6]. Real-world data shows its use after two or more prior HER2-targeted therapies, including after trastuzumab deruxtecan (T-DXd) [4].
  • Resistance Mechanisms: Understanding resistance is key for drug development. One study investigating resistance to HER2-targeted TKIs found potential roles for acquired alterations in PIK3CA, ESR1, and genes in the FGFR family (FGFR2/FGFR4) [7].

Interpretation Guide for Researchers

When interpreting this data for drug development, consider:

  • Translating Preclinical Data: While neratinib shows superior potency in vitro, its clinical use is tempered by its toxicity profile (e.g., higher rates of diarrhea), which is not detailed in these results but is a critical factor for clinical adoption.
  • Sequencing Strategies: The finding that high expression of DNA repair genes is associated with resistance [1], and that alterations in FGFR pathways may drive acquired resistance [7], opens avenues for developing rational combination therapies.
  • The Selectivity Advantage: this compound's high selectivity for HER2 over EGFR may explain its improved tolerability profile in clinical trials compared to the pan-HER inhibitors, a key consideration for combination regimens and patient quality of life.

References

tucatinib potency in HER2-mutant cell lines comparative analysis

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Potency of HER2-Targeted TKIs

TKI (Type) Key Molecular Profile Anti-proliferative Potency (in vitro, HER2+ Breast Cancer) Activity in HER2-Mutant Models Activity in EGFR-Mutant Models
Tucatinib Highly selective, reversible HER2 inhibitor [1] Intermediate potency (less than Neratinib, greater than Lapatinib) [1] [2] Effective, though less potent than Neratinib [1] Limited information in search results
Neratinib Irreversible pan-HER inhibitor (EGFR, HER2, HER4) [1] Most potent [1] [2] Most potent [1] Most potent [1]
Lapatinib Reversible inhibitor of EGFR and HER2 [1] Least potent of the three [1] [2] Less potent than Neratinib and this compound [1] Less potent than Neratinib [1]

Experimental Data and Methodology

The data in the table above comes from a systematic, large-scale in vitro study designed to directly compare these TKIs [1].

  • Cell Line Panel: The study used a panel of 115 cancer cell lines (the "Oncolines" panel), which included 22 HER family-altered cell lines [1] [2].
  • Proliferation Assay: Sensitivity to the TKIs was examined in cell proliferation assays. Cells were treated with serial dilutions of each drug for 72 hours, and cell viability was measured using an ATPlite assay. The IC50 value (the half-maximal inhibitory concentration) was calculated for each drug in every cell line, providing a standard measure of compound potency [1].
  • Comparative Analysis: The IC50 "fingerprints" of the three TKIs were also compared to the profiles of 168 other anti-cancer agents. This analysis showed that this compound's activity profile was most similar to the anti-HER2 monoclonal antibody Trastuzumab, highlighting its specificity for HER2 [2].

The following diagram illustrates the key experimental workflow used to generate this comparative data:

start 115-Cancer Cell Line Panel step1 Drug Treatment: 72h exposure to This compound, Neratinib, Lapatinib start->step1 step2 Viability Measurement: ATPlite Luminescence Assay step1->step2 step3 Data Analysis: IC50 Calculation for each cell line step2->step3 step4 Cross-Comparison: Genetic & Expression Data Correlation with Response step3->step4 end Identification of Response/Resistance Markers step4->end

Clinical Translation for HER2-Mutant Cancers

While the preclinical data shows Neratinib has greater potency in a lab setting, recent clinical trials demonstrate this compound's significant effectiveness in treating patients with HER2-mutated metastatic breast cancer [3].

  • Clinical Trial Results: A 2024 Phase 2 basket trial (SGNTUC-019) investigated this compound in combination with Trastuzumab for patients with HER2-mutated breast cancer. The regimen showed an overall response rate of 41.9% and a median progression-free survival of 9.5 months in heavily pre-treated patients [3]. This indicates that the preclinical activity effectively translates into meaningful clinical benefit.
  • Safety Profile: The clinical trial highlighted this compound's "manageable adverse effect profile." Its higher selectivity for HER2 over EGFR is thought to minimize skin rash and gastrointestinal side effects commonly associated with pan-HER inhibitors like Neratinib and Lapatinib [4] [5].

Key Insights for Research and Development

  • The Selectivity vs. Potency Trade-off: The data illustrates a key trade-off. While Neratinib is the most potent pan-HER inhibitor, This compound offers superior selectivity for HER2, which may lead to a better safety and tolerability profile in patients [1] [5].
  • Overcoming Resistance: Preclinical data suggests that inactivating BRCA2 mutations are correlated with increased sensitivity to both this compound and Neratinib, while high expression of DNA damage repair genes like ATM may be a resistance mechanism [1] [2].
  • Combination Strategies: Research shows that combining this compound with radiotherapy can lead to enhanced anti-tumor effects, including increased DNA damage and apoptosis, particularly in HER2-positive breast cancer cells [4].
  • Novel Drug Platforms: this compound's selective binding profile has also made it a foundation for new therapeutic modalities. One example is its use as the targeting ligand in a potent and selective HER2 PROTAC degrader, which has shown improved efficacy over this compound itself in preclinical models [6].

References

tucatinib CNS efficacy compared to other HER2 inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Clinical CNS Efficacy at a Glance

The following table summarizes key intracranial efficacy data from pivotal clinical trials for major HER2 inhibitors.

Drug (Regimen) Trial Name Patient Population Intracranial ORR (iORR) CNS Progression-Free Survival (PFS) Overall Survival (OS) in BM
Tucatinib (+ Trast, Cape) HER2CLIMB [1] [2] Active/Untreated BM 47.3% (in active BM) 9.9 months (median) 21.4 months (median in active BM)
Trastuzumab Deruxtecan (T-DXd) DESTINY-Breast12 [1] Active BM 62.3% (82.6% in untreated) 17.3 months (median) Data Immature
Trastuzumab Deruxtecan (T-DXd) TUXEDO-1 [1] Active BM 73.3% 14 months (median) -
Trastuzumab Deruxtecan (T-DXd) Real-World (Italian) [3] Mixed (including active BM) 59.0% 15.6 months (median iPFS) 77.9% (12-month rate)
Neratinib (+ Cape) TBCRC 022 (Cohort 3A) [4] Progressive BM, no prior lapatinib 48.6% - -
Neratinib (+ T-DM1) TBCRC 022 (Cohort 4A) [4] Untreated BM 50.0% - -
Pyrotinib (+ Cape) PERMEATE [2] BM, no prior radiotherapy 74.6% - -

Pharmacokinetics and Target Engagement

Differences in clinical efficacy are rooted in the drugs' ability to reach and inhibit HER2 in the brain. A key physiologically based pharmacokinetic (PBPK) modeling study provides mechanistic insights [5].

Parameter This compound Neratinib Lapatinib
Unbound Brain Concentration (Css,ave,br) 14.5 nmol/L 0.68 nmol/L 16.8 nmol/L
In vitro IC50 for HER2 6.9 nmol/L 5.6 nmol/L 109 nmol/L
Target Engagement Ratio (TER) in normal brain [5] 2.1 0.12 0.15
Key Conclusion Achieves sufficient HER2 inhibition even in areas with an intact blood-brain barrier. Low brain concentration limits intracranial target engagement. Low potency limits target engagement despite moderate brain penetration.

This diagram illustrates the PBPK modeling workflow used to generate the pharmacokinetic comparisons above:

pharmacology_workflow In_Vitro_Data In Vitro Data PBPK_Model PBPK Model (4-compartment brain) In_Vitro_Data->PBPK_Model Parameter Input Predictions PK/PD Predictions PBPK_Model->Predictions Mechanistic Simulation Clinical_Insight Clinical Efficacy Insight Predictions->Clinical_Insight Interpretation

Safety and Tolerability Profile

Safety and tolerability are critical for treatment decisions. The most common adverse events (AEs) are summarized below.

Drug (Class) Most Common High-Grade AE Other Notable AEs
This compound (TKI) Diarrhea [2] Liver enzyme elevation, Palmar-plantar erythrodysesthesia [6]
Neratinib (TKI) Diarrhea (≈25% Grade 3) [4] -
Trastuzumab Deruxtecan (ADC) - Nausea, Fatigue, Myelosuppression, Interstitial lung disease (ILD) [3]

Key Insights for Professionals

  • This compound's Niche: The HER2CLIMB regimen is a cornerstone for patients with active brain metastases, supported by a proven overall survival benefit [1] [2]. Real-world evidence confirms its effectiveness even after prior T-DXd treatment [6].
  • Rising Role of T-DXd: T-DXd demonstrates remarkably high intracranial response rates, positioning it as a powerful option. Its role is rapidly evolving from later to earlier lines of therapy [1] [3] [2].
  • Sequencing Considerations: The optimal sequence of these agents (e.g., T-DXd followed by this compound, or vice versa) remains a key unanswered question in the field [4] [6]. Real-world data shows that this compound is effective after T-DXd progression [6].
  • Mechanistic Underpinnings: this compound's clinical efficacy is explained by its favorable pharmacokinetic profile. It is a highly selective HER2 inhibitor with minimal inhibition of EGFR, which is associated with reduced off-target toxicities like rash and diarrhea [5].

Experimental Methodology Overview

For the key studies cited, here are the core experimental designs:

  • HER2CLIMB Trial (this compound): A randomized, double-blind, placebo-controlled phase 2 trial. Patients had HER2+ MBC and received this compound/placebo + trastuzumab + capecitabine. A prespecified subgroup included patients with brain metastases, including those with active lesions. CNS efficacy was a secondary endpoint assessed using modified RANO-BM criteria [1] [2].
  • DESTINY-Breast12 (T-DXd): An open-label, single-arm phase 3b/4 trial. It enrolled patients with HER2+ MBC, with a dedicated cohort for those with stable or active brain metastases at baseline. The primary endpoint was PFS; intracranial efficacy was a key secondary endpoint [1].
  • PBPK Modeling Study: This analysis used in vitro data (metabolism, plasma/brain tissue binding, passive permeability, efflux transporter interactions) to build a whole-body PBPK model integrated with a 4-compartment permeability-limited brain model. The model was verified against available clinical PK data to predict unbound drug concentrations in the brain and calculate the Target Engagement Ratio (TER) [5].

References

Comparison of HER2-Targeted TKIs in Cancer Cell Lines

Author: Smolecule Technical Support Team. Date: February 2026

The following data is sourced from a 2021 study that directly compared the anti-proliferative effects of three FDA-approved HER2 tyrosine kinase inhibitors (TKIs) across a panel of 115 cancer cell lines [1].

TKI Name Selectivity Profile Relative Potency in HER2-Amplified Breast Cancer Key Finding in HER2-Amplified Models
Tucatinib Highly selective for HER2 Intermediate IC₅₀ in the low nanomolar range [1]
Neratinib Irreversible pan-HER inhibitor (EGFR, HER2, HER4) Most Potent Most potent activity; IC₅₀ in the low nanomolar range [1]
Lapatinib Reversible inhibitor of EGFR and HER2 Least Potent Less potent than neratinib and this compound [1]

The study also identified cell lines from other cancer types that showed sensitivity, as summarized below [1].

Cancer Type Genetic Feature Response to this compound
Breast Cancer HER2 Amplification Most effective; low nanomolar IC₅₀ [1]
Various Cancers HER2 Mutation Effective, though neratinib showed greatest activity [1]
Various Cancers EGFR Mutation Some activity, though neratinib showed greatest activity [1]

Experimental Methodology

The comparative data was generated using a standardized protocol to ensure consistency and reliability [1]:

  • Cell Line Panel: 115 cancer cell lines from various types, authenticated and genetically characterized.
  • Proliferation Assay: Cells were seeded in 384-well plates and treated with serial dilutions of each TKI for 72 hours.
  • Viability Measurement: Cell proliferation was quantified using the ATPlite 1Step luminescence assay.
  • Data Analysis: IC₅₀ values were calculated using non-linear regression. For comparative analysis, the log-transformed IC₅₀ values (nmol/L) were used.

Mechanism of Action and Signaling Pathway

This compound is an oral, reversible, and highly selective inhibitor of the HER2 tyrosine kinase. It specifically targets the intracellular kinase domain of HER2, with minimal off-target effects on EGFR, which may contribute to its manageable side-effect profile [2] [3]. The following diagram illustrates the signaling pathway it inhibits.

G Ligand Growth Factor Ligands EGFR EGFR Ligand->EGFR Binds EGFR/HER3 HER2 HER2 (ERBB2) EGFR->HER2 Heterodimerization & Transphosphorylation Downstream Downstream Pathways (PI3K/AKT & RAS/MAPK) HER2->Downstream Activates HER3 HER3 (ERBB3) HER3->HER2 Heterodimerization & Transphosphorylation Effects Cellular Effects (Proliferation, Survival) Downstream->Effects This compound This compound This compound->HER2  Inhibits

Insights on this compound Combinations and Context

Research indicates that the efficacy of this compound can be enhanced through combination therapies, which is a key strategy to overcome resistance in clinical practice.

  • Synergy with Antibody-Drug Conjugates (ADCs): Preclinical studies show that combining this compound with T-DM1 has a synergistic effect. This compound increases the amount of inactive HER2 on the cell surface, which promotes the internalization and efficacy of T-DM1, leading to enhanced tumor cell death [2].
  • Combination with Radiotherapy: Studies have found that combining this compound with irradiation (IR) significantly decreases metabolic activity, cell proliferation, and clonogenic survival in HER2-positive breast cancer cells. The sequence of treatment is important, with irradiation before this compound application showing a potential benefit [4] [5].
  • Overcoming Partial Resistance: In some non-breast cancer models (like colorectal cancer), higher concentrations of this compound were needed for efficacy, suggesting that tumor promotion might be less dependent on HER2. In these cases, combining this compound with inhibitors of other driver mutations (e.g., the PI3KCA inhibitor Alpelisib) can help overcome this partial resistance [4].

References

tucatinib safety profile comparison with other TKIs

Author: Smolecule Technical Support Team. Date: February 2026

Safety Profile Comparison of HER2-Targeted TKIs

The table below summarizes the incidence of common adverse reactions for tucatinib, lapatinib, and neratinib, based on data from their respective clinical trials and analyses. [1] [2] [3]

Adverse Reaction This compound + Trastuzumab + Capecitabine (n=404) [1] Lapatinib + Capecitabine (n=198) [2] Neratinib (FAERS Analysis) [3]
Diarrhea 81% (12% G3, 0.5% G4) 65% (12% G3, 1% G4) Most frequent; high reporting proportion (ROR 7.14)
Nausea 34% Information missing Information missing
Vomiting 25% Information missing Information missing
Palmar-Plantar Erythrodysesthesia (PPE) 28% 27% Information missing
Stomatitis 23% Information missing Information missing
Rash 20% 27% (1% G3) Information missing
Decreased Appetite 23% Information missing Information missing
Fatigue Information missing >20% Reported (specific incidence not provided)
Hepatotoxicity (ALT/AST Increase) 8% >5x ULN (G≥3) Information missing Information missing
Anemia 21% Information missing Information missing

> Note: G3 = Grade 3; G4 = Grade 4; ULN = Upper Limit of Normal. Data for this compound and lapatinib are from controlled clinical trials, while data for neratinib are from a real-world pharmacovigilance database (FAERS), which captures spontaneous reports and may not reflect true incidence rates. [3]

Treatment Modifications Due to Adverse Events

The impact of adverse events on treatment regimens is a critical component of the safety profile, as shown in the data below for this compound and lapatinib. [1] [2]

Treatment Modification This compound + Trastuzumab + Capecitabine [1] Lapatinib + Capecitabine [2]
Dose Reduction (due to any AE) 21% of patients Most events were low-grade; dose modification was "infrequent"
Permanent Discontinuation (due to any AE) 6% of patients 13% of patients (combination therapy group)
Common Reasons for Reduction Hepatotoxicity (8%), Diarrhea (6%) Information missing
Common Reasons for Discontinuation Hepatotoxicity (1.5%), Diarrhea (1%) Information missing

Experimental Protocols and Methodologies

The data presented above are derived from different types of studies, each with a specific methodology:

  • This compound - HER2CLIMB Trial [1]: This was a global, randomized, double-blind, placebo-controlled Phase II trial. Patients with advanced HER2-positive breast cancer who had received prior treatment were randomized to receive this compound or placebo, both in combination with trastuzumab and capecitabine. Safety was assessed by monitoring adverse events and laboratory abnormalities, which were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE).
  • Lapatinib - Pooled Analysis [2]: The safety data for lapatinib comes from a pooled analysis of nine clinical trials (Phase I, II, and III) in patients with metastatic cancer. This analysis characterized diarrhea events based on severity, time to onset, duration, and required interventions. The management strategies were developed from clinical experience during these trials.
  • Neratinib - FAERS Pharmacovigilance Study [3]: This was a retrospective disproportionality analysis of the FDA Adverse Event Reporting System (FAERS) database. Researchers collected all reports implicating neratinib from Q3 2017 to Q4 2023. They then used four statistical algorithms (ROR, PRR, BCPNN, and EBGM) to identify significant associations between neratinib and specific adverse events compared to all other drugs in the database.

Mechanisms of Action and Toxicity Profiles

The differing safety profiles of these TKIs can be partly explained by their selectivity for the HER2 receptor. The diagram below illustrates their mechanisms and associated toxicities.

G cluster_tkis HER2-Targeted TKIs cluster_tox Associated Toxicities HER2 HER2 EGFR EGFR Pan_HER Pan-HER Inhibitors (e.g., Neratinib) Pan_HER->HER2 Pan_HER->EGFR EGFR_Related EGFR-Mediated Toxicities: • Diarrhea • Rash Pan_HER->EGFR_Related Dual_HER_EGFR Dual HER2/EGFR Inhibitors (e.g., Lapatinib) Dual_HER_EGFR->HER2 Dual_HER_EGFR->EGFR Dual_HER_EGFR->EGFR_Related Selective_HER2 Selective HER2 Inhibitors (e.g., this compound) Selective_HER2->HER2 Selective_Tox Selective Toxicities: • Diarrhea • Hepatotoxicity Selective_HER2->Selective_Tox

As the diagram shows:

  • Lapatinib is a dual inhibitor of HER2 and EGFR. Inhibition of EGFR in healthy skin and gut tissues is directly linked to a high incidence of rash and diarrhea. [2]
  • Neratinib is a pan-HER inhibitor (blocking HER1, HER2, and HER4). Similar to lapatinib, its anti-HER1 (EGFR) activity is a primary driver of its diarrhea profile, which is often its most significant adverse event. [3]
  • This compound is highly selective for the HER2 receptor, with minimal inhibition of EGFR. This selectivity is thought to minimize EGFR-related toxicities like severe rash. However, diarrhea and hepatotoxicity remain notable side effects, likely through HER2-specific or off-target mechanisms. [1] [4]

Key Considerations for Clinical and Research Practice

  • Proactive Management is Crucial: For all three TKIs, especially neratinib and lapatinib, proactive management of diarrhea with antidiarrheal prophylaxis (e.g., loperamide) is a standard clinical practice to improve tolerability and prevent dehydration and dose reductions. [2]
  • Monitoring Requirements: this compound's label includes warnings for severe diarrhea and hepatotoxicity. It requires monitoring of liver function tests (ALT, AST, and bilirubin) prior to starting and every three weeks during treatment. [1]
  • Dose Adjustments for Hepatic Impairment: A pharmacokinetic study supports a dose reduction of this compound from 300 mg to 200 mg twice daily in patients with severe (Child-Pugh C) hepatic impairment. No adjustment is needed for mild or moderate impairment. [4]

References

tucatinib synergistic effects with other anticancer agents

Author: Smolecule Technical Support Team. Date: February 2026

Synergistic Combinations of Tucatinib

Combination Partner Cancer Model(s) Key Synergistic Findings Proposed Mechanism of Synergy

| Trastuzumab emtansine (T-DM1) (Antibody-Drug Conjugate) | HER2-positive breast cancer cell lines; T-DM1-resistant patient-derived xenografts (PDXs) [1] | Enhanced, often synergistic, cytotoxic response; improved antitumor activity in T-DM1 refractory models [1] | this compound increases inactive HER2 at cell surface, inhibiting HER2 ubiquitination → increases T-DM1 internalization and catabolism → enhanced cytotoxic payload delivery [1] | | Radiotherapy (Ionizing Radiation) | HER2-positive breast cancer, non-small cell lung cancer (NSCLC), and colorectal cancer (CRC) cell lines [2] | Significant decrease in metabolic activity, proliferation, clonogenicity; enhanced apoptosis and delayed repair of radiation-induced DNA damage [2] | this compound provides radiosensitization; sequence matters (radiation before this compound administration showed greater benefit) [2] | | Trastuzumab (Anti-HER2 mAb) | HER2-mutated metastatic breast cancer (clinical trial: SGNTUC-019) [3] [4] | Clinically meaningful efficacy with durable responses in heavily pretreated patients; chemotherapy-free regimen [3] [4] | Dual HER2 inhibition: this compound (TKI blocking intracellular kinase) + Trastuzumab (mAb blocking extracellular domain) → more comprehensive HER2 pathway blockade [5] |

Detailed Experimental Protocols

To help you evaluate or replicate these findings, here are the key methodologies from the cited studies.

Cytotoxicity Assays (this compound + T-DM1) [1]
  • Cell Culture: HER2-positive breast cancer cell lines (e.g., BT-474, SK-BR-3) were maintained in standard conditions.
  • Dosing: Cells were treated with a matrix of 2-fold increasing concentrations of this compound (0.01–25,000 nmol/L) and 3-fold increasing concentrations of T-DM1 (0.01–25,000 ng/mL).
  • Viability Measurement: After 96 hours of exposure, cell viability was quantified using the CellTiter-Glo (CTG) Luminescent Cell Viability Assay.
  • Synergy Analysis: Data from the full dose matrix were analyzed for synergy using the Highest Single Agent (HSA) additivity model.
Clonogenic Survival Assays (this compound + Radiotherapy) [2]
  • Irradiation: Cells were irradiated using a 200 kV X-ray machine. For breast cancer cells, fractionated irradiation (daily, days 1-4) was applied.
  • Drug Treatment: this compound was administered immediately after irradiation.
  • Clonogenic Assay: After treatment, a defined number of cells were seeded and allowed to form colonies for a set period (e.g., 7-14 days). Colonies were then fixed, stained, and counted. The survival fraction was calculated relative to untreated controls.
  • Treatment Sequencing: The sequence effect was investigated by comparing results from "IR before TUC" versus "TUC before IR".

Mechanism of Action and Signaling Pathways

The synergy between this compound and other agents stems from its highly selective inhibition of the HER2 tyrosine kinase. The following diagram illustrates the key mechanistic insights, particularly with T-DM1.

G This compound This compound HER2_Inactive HER2 (Inactive) Cell Surface This compound->HER2_Inactive Inhibits HER2_Ubiquitination Ubiquitination & Degradation HER2_Inactive->HER2_Ubiquitination Leads to Reduced TDM1_Internalization T-DM1 Internalization & Catabolism HER2_Inactive->TDM1_Internalization Promotes Increased CytotoxicPayload Cytotoxic Payload (DM1) Release TDM1_Internalization->CytotoxicPayload CellDeath Enhanced Apoptosis & Cell Death CytotoxicPayload->CellDeath

Interpretation of Key Findings

  • Overcoming ADC Resistance: The synergy with T-DM1 is particularly significant as it suggests this compound can re-sensitize tumors that have become refractory to antibody-drug conjugates, offering a promising strategy for treating resistant disease [1].
  • Expanding to Other Cancers: The observed effects of this compound with radiotherapy in NSCLC and CRC models, though requiring higher drug concentrations, indicate its potential utility beyond breast cancer, especially in tumors with HER2 alterations [2].
  • Clinical Translation: The efficacy of the chemotherapy-free doublet of this compound and trastuzumab in HER2-mutated (not just amplified) breast cancer highlights a successful translation of synergistic HER2 blockade into a new treatment paradigm for a distinct molecular subgroup [4].

References

tucatinib progression-free survival overall survival benefit analysis

Author: Smolecule Technical Support Team. Date: February 2026

Survival Benefit Data Summary

Clinical Setting / Patient Population Progression-Free Survival (PFS) Overall Survival (OS) Key Metrics & Notes
HER2CLIMB Trial (All Patients) [1] [2] Median PFS: 7.3 months (vs 4.4 months control) [1] Median OS: 21.9 months (vs 17.4 months control) [1] Risk Reduction: 46% for PFS; 34% for OS [1]
HER2CLIMB (Patients with Brain Metastases) [2] CNS-PFS: 9.9 months (vs 4.2 months control) Median OS: 18.1 months (vs 12.0 months control) Risk Reduction: 68% for intracranial progression/death; 42% for death [2]

| Real-World Study (Post ≥2 prior therapies) [3] | Median rwTTD: 5.9 months Median rwTTNT: 8.4 months | Median rwOS: 24.9 months | Real-world time to discontinuation (rwTTD) and next treatment (rwTTNT) are proxies for PFS [3] | | Real-World Study (Post T-DXd therapy) [3] [4] | Median rwTTD: 4.8 - 6.4 months [3] [4] | Median rwOS: 12.6 months [3] | Shows activity in patients who progressed on a later-line standard therapy [3] [4] | | Basket Trial (HER2-mutated, HER2-negative MBC) [5] | Median PFS: 9.5 months | Median OS: 20.1 months | ORR: 41.9%; Chemotherapy-free regimen (tucatinib + trastuzumab) [5] |


Key Experimental Data & Protocols

The survival benefits of this compound are supported by robust data from a randomized controlled trial and real-world observational studies.

  • Pivotal Clinical Trial (HER2CLIMB): This was a randomized (2:1), double-blind, placebo-controlled, global phase 2 trial [2].

    • Patient Population: 612 patients with HER2-positive unresectable locally advanced or metastatic breast cancer who had previously received trastuzumab, pertuzumab, and trastuzumab emtansine (T-DM1) [6] [1].
    • Intervention: this compound (300mg orally twice daily) in combination with trastuzumab and capecitabine versus placebo plus trastuzumab and capecitabine [1].
    • Primary Endpoint: Progression-free survival (PFS) per blinded independent central review [1].
    • Key Secondary Endpoints: Overall survival (OS), PFS in patients with brain metastases, and confirmed intracranial objective response rate (ORR-IC) in patients with measurable intracranial disease [2].
  • Real-World Evidence Studies: These retrospective analyses used US-wide electronic health record and claims databases (e.g., Flatiron Health, Merative MarketScan, Komodo Healthcare Map) [3] [4].

    • Methodology: These studies identified patients with HER2+ MBC who received this compound-based therapy in routine clinical practice. They used real-world endpoints like real-world time to discontinuation (rwTTD) and real-world time to next treatment (rwTTNT) as proxies for PFS, and real-world overall survival (rwOS) [3].
    • Outcomes: The studies confirmed that the effectiveness of this compound in a diverse, real-world population aligns with the efficacy observed in the clinical trial, including in challenging subgroups like those with brain metastases and those who had prior treatment with T-DXd [3] [4].
  • Preclinical Combination Study: A 2024 study explored the mechanism of combining this compound with irradiation (IR) [7].

    • Cell Lines: The study used multiple HER2-overexpressing human breast cancer cell lines (BT474, ZR7530, HCC1954).
    • Assays: The combined effects were measured through WST-1 assay (metabolic activity), BrdU ELISA (proliferation), γH2AX assay (DNA double-strand breaks), and clonogenic assay (clonogenicity).
    • Findings: The combination of this compound and irradiation was more effective than either treatment alone, significantly decreasing cancer cell proliferation and clonogenicity while enhancing apoptosis. The study also found that the sequence of treatment mattered, with irradiation before this compound administration showing a benefit [7].

Signaling Pathway & Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the workflow from the key preclinical combination study.

HER2 Signaling Pathway and this compound Inhibition

HER2 Signaling and this compound Inhibition HER2_Receptor HER2 Receptor (No known ligand) Dimerization Dimerization (with EGFR, HER3, HER4) HER2_Receptor->Dimerization Signal_Cascades Activation of Downstream Signaling Cascades Dimerization->Signal_Cascades MAPK_Pathway MAPK Pathway Signal_Cascades->MAPK_Pathway PI3K_Pathway PI3K/AKT Pathway Signal_Cascades->PI3K_Pathway Cellular_Effects Cellular Proliferation & Survival MAPK_Pathway->Cellular_Effects PI3K_Pathway->Cellular_Effects This compound This compound (TKI) This compound->HER2_Receptor  Inhibits

Preclinical Radiosensitization Study Workflow

This compound & Irradiation Study Workflow Cell_Lines HER2+ Cancer Cell Lines (Breast, Colorectal, NSCLC) Treatment_Groups Treatment Groups Cell_Lines->Treatment_Groups Group1 This compound (TUC) Treatment_Groups->Group1 Group2 Irradiation (IR) Treatment_Groups->Group2 Group3 TUC + IR Treatment_Groups->Group3 Assays Functional Assays Group1->Assays Group2->Assays Group3->Assays Assay1 WST-1 (Metabolic Activity) Assays->Assay1 Assay2 BrdU ELISA (Proliferation) Assays->Assay2 Assay3 Clonogenic Assay (Survival) Assays->Assay3 Assay4 γH2AX (DNA Damage) Assays->Assay4 Assay5 Annexin V (Apoptosis) Assays->Assay5 Findings Key Findings: Enhanced anti-tumor effects with TUC+IR Sequence matters (IR before TUC) Delayed repair of IR-induced DNA damage Assay1->Findings Assay2->Findings Assay3->Findings Assay4->Findings Assay5->Findings

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

480.20222204 Da

Monoisotopic Mass

480.20222204 Da

Heavy Atom Count

36

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

234248D0HH

Drug Indication

Tucatinib is indicated with [trastuzumab] and [capecitabine] for the treatment of adults diagnosed with advanced unresectable or metastatic HER2-positive breast cancer. This includes patients with brain metastases and those who have received one or more prior anti-HER2-based regimens in the metastatic setting. It is also indicated in combination with trastuzumab for the treatment of adult patients with RAS wild-type HER2-positive unresectable or metastatic colorectal cancer that has progressed following treatment with fluoropyrimidine-, oxaliplatin-, and irinotecan-based chemotherapy. This indication is approved under accelerated approval; thus, it is contingent upon verification and description of clinical benefit in confirmatory trials.
Tukysa is indicated in combination with trastuzumab and capecitabine for the treatment of adult patients with HER2‑positive locally advanced or metastatic breast cancer who have received at least 2 prior anti‑HER2 treatment regimens.
Treatment of solid tumours
Treatment of breast malignant neoplasms

Livertox Summary

Tucatinib is tyrosine kinase inhibitor that targets the human epidermal growth factor receptor 2 (HER2) and is used in combination with other antineoplastic agents in the treatment of refractory, advanced or metastatic HER2 positive breast and colorectal cancer. Serum aminotransferase elevations are common during therapy with tucatinib, but it has not been linked to episodes of clinically apparent liver injury with jaundice.

Drug Classes

Breast Feeding; Lactation; Antineoplastic Agents; Enzyme Inhibitors; Protein Kinase Inhibitors; Signal Transduction Inhibitors; Tyrosine Kinase Inhibitors
Antineoplastic Agents

Mechanism of Action

Mutations in the HER-2 gene are observed in some types of breast carcinoma. Tucatinib inhibits the tyrosine kinase enzyme of the HER-2 gene. Mutations of tyrosine kinase in the HER-2 gene lead to cascade effects of increased cell signaling and proliferation, resulting in malignancy. Results of in vitro studies show that tucatinib inhibits the phosphorylation of both HER-2 and HER-3, leading to downstream changes in MAPK and AKT signaling and cell proliferation. Anti-tumor activity occured in the cells that expressed HER-2. In vivo, tucatinib has been shown to inhibit HER-2 expressing tumors, likely by the same mechanism.

Absorption Distribution and Excretion

The Tmax for tucatinib ranges from 1 to 4 hours. One pharmacokinetic study revealed a Cmax of 1120 ng/mL after a dose of 350 mg twice daily with a Tmax ranging from 1 to 3 hours. The AUCtau was reported to be about 7120 hours×ng/mL.
In a study of radiolabled tucatinib, about 86% of the total dose was excreted in the feces and 4.1% was found in the urine. About 16% of the tucatinib dose recovered in the feces was identified as unchanged tucatinib.
The volume of distribution of tucatinib is about 1670 L. This drug penetrates the blood-brain barrier.
The apparent clearance is 148 L/h.

Metabolism Metabolites

Tucatinib is metabolized by CYP2C8 with some contributions from CYP3A.

Wikipedia

Tucatinib

Biological Half Life

A pharmacokinetic study revealed a half-life of approximately 5.38 hours. Prescribing information mentions a geometric mean half-life of about 8.21 hours.

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1. Estok, Thomas M.; Zaknoen, Sara L.; Mansfield, Robert K.; Lawhon, Tracy. (Tragara Pharmaceuticals, Inc., USA). Therapies for treating cancer using combinations of COX-2 inhibitors and anti-HER2(ErbB2) antibodies or combinations of COX-2 inhibitors and HER2(ErbB2) receptor tyrosine kinase inhibitors.   PCT Int. Appl. (2009), 121pp. CODEN: PIXXD2 WO 2009042618 A1 20090402.

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